Jatrophane 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H50O15 |
|---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17-/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 |
InChI Key |
AHHKCKIAGSAXCR-VPUCJFPDSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Nature's Intricacies: A Technical Guide to Jatrophane Diterpenes from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia, one of the most diverse groups of flowering plants, is a rich reservoir of structurally complex and biologically active secondary metabolites. Among these, jatrophane diterpenes and their derivatives stand out for their unique chemical architectures and promising pharmacological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the methodologies employed in the isolation of jatrophane diterpenes, presenting detailed experimental protocols and quantitative data to aid researchers in this challenging yet rewarding field of natural product chemistry.
The Isolation Workflow: A Step-by-Step Approach
The isolation of jatrophane diterpenes from Euphorbia species is a multi-step process that begins with the collection and preparation of plant material and culminates in the purification of individual compounds. The general workflow involves extraction, fractionation, and purification, each step requiring careful optimization to maximize yield and purity.
Experimental Protocols
Plant Material Collection and Preparation
The choice of plant part (e.g., whole plant, roots, latex) is crucial as the distribution of jatrophane diterpenes can vary significantly.[1] Proper identification of the plant species is paramount to ensure the reproducibility of the study. Once collected, the plant material is typically air-dried to reduce moisture content and then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to extraction with organic solvents to isolate the desired compounds. The choice of solvent is critical and is often determined by the polarity of the target jatrophane diterpenes.
Protocol: Methanol (B129727) Extraction of Euphorbia peplus [4]
-
Maceration: The air-dried and powdered whole plants of E. peplus (150 kg) are extracted with methanol (3 x 300 L) at room temperature.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract (3.0 kg).
Protocol: Chloroform (B151607) Extraction of Euphorbia platyphyllos
-
Extraction: Dried, ground whole plants of E. platyphyllos (131.6 g) are extracted with chloroform.
-
Concentration: The solvent is evaporated to yield a crude residue (6.61 g).
| Plant Species | Plant Part | Extraction Solvent | Plant Material (g) | Crude Extract (g) | Yield (%) | Reference |
| Euphorbia peplus | Whole Plant | Methanol | 150,000 | 3,000 | 2.0 | |
| Euphorbia platyphyllos | Whole Plant | Chloroform | 131.6 | 6.61 | 5.02 | |
| Euphorbia nicaeensis | Roots | Methanol | - | 25 | - |
Table 1: Comparison of Extraction Parameters from Different Euphorbia Species.
Fractionation
The crude extract, a complex mixture of various phytochemicals, is then subjected to fractionation to separate the jatrophane diterpenes from other compound classes. This is typically achieved using various chromatographic techniques.
Protocol: Fractionation of E. peplus Methanol Extract
-
Silica (B1680970) Gel Column Chromatography: The crude methanol extract (3.0 kg) is applied to a silica gel column and eluted with a gradient of petroleum ether/ethyl acetate (B1210297) (100:1 to 0:1, v/v) to obtain four main fractions (F1-F4).
-
MCI Gel Column Chromatography: Fraction F2 (800 g) is further separated on a MCI gel column using a methanol/water gradient (4:6 to 9:1, v/v) to yield fifteen sub-fractions (F2-1–F2-15).
Protocol: Fractionation of E. platyphyllos Chloroform Extract
-
Polyamide Column Chromatography: The crude chloroform extract (6.61 g) is fractionated on a polyamide column using a methanol/water (3:2) mixture.
| Technique | Stationary Phase | Mobile Phase (Gradient) | Reference |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (100:1 to 0:1) | |
| Column Chromatography | MCI Gel | Methanol / Water (4:6 to 9:1) | |
| Column Chromatography | Polyamide | Methanol / Water (3:2) | |
| Dry Flash Chromatography | Silica Gel | Petroleum Ether / Acetone (10:0 to 1:9) |
Table 2: Chromatographic Techniques Used for Fractionation.
Purification
The diterpene-rich fractions obtained from the initial fractionation are further purified to isolate individual jatrophane diterpenes. This step often involves a combination of chromatographic methods, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Protocol: Purification of Jatrophanes from E. platyphyllos
-
Vacuum Liquid Chromatography (VLC): Fractions from polyamide column chromatography are subjected to VLC on silica gel.
-
Preparative Thin-Layer Chromatography (TLC): Further separation is achieved by preparative TLC on silica gel.
-
High-Performance Liquid Chromatography (HPLC): Final purification is performed using normal-phase (NP) and reversed-phase (RP) HPLC to afford pure compounds.
Structural Diversity of Jatrophane Diterpenes
Jatrophane diterpenes possess a characteristic bicyclo[10.3.0]pentadecane skeleton. However, extensive structural diversity arises from variations in the degree and position of oxygenation, the nature of ester functionalities, and rearrangements of the core skeleton. This leads to a variety of related diterpenoid classes.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the molecular formula, while one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the connectivity and stereochemistry of the molecule. In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.
This guide provides a foundational understanding of the techniques and methodologies involved in the isolation of jatrophane diterpenes from Euphorbia species. The detailed protocols and tabulated data serve as a practical resource for researchers embarking on the discovery and development of novel therapeutic agents from this fascinating class of natural products. The inherent complexity and structural diversity of these compounds underscore the importance of systematic and rigorous isolation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources of Jatrophane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenoids are a class of macrocyclic compounds characterized by a unique 5/12-membered bicyclic carbon skeleton.[1] First isolated from Jatropha gossypiifolia, these natural products have garnered significant interest in the scientific community due to their complex structures and broad spectrum of potent biological activities.[2] Found predominantly within the Euphorbiaceae family, these compounds exhibit promising therapeutic potential, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[2][3] This technical guide provides an in-depth overview of the natural sources of jatrophane diterpenoids, detailed experimental protocols for their isolation and characterization, a summary of their pharmacological activities, and a look into their mechanisms of action.
Principal Natural Sources
Jatrophane diterpenoids are primarily isolated from plants belonging to the Euphorbiaceae family.[3] This large family of flowering plants, commonly known as the spurge family, is a prolific producer of structurally diverse and biologically active diterpenoids. The main genera that serve as rich sources for these compounds are Euphorbia, Jatropha, and Pedilanthus.
The milky latex produced by many Euphorbiaceae species is a particularly concentrated source of these macrocyclic diterpenes. Investigations have also utilized whole plants, aerial parts, and roots for the isolation of these valuable compounds.
Table 1: Selected Natural Sources of Jatrophane Diterpenoids
| Family | Genus | Species | Plant Part Used | Examples of Isolated Jatrophanes | Reference(s) |
| Euphorbiaceae | Euphorbia | E. dendroides | Aerial Parts / Latex | Jatrophanes 1-6 | |
| Euphorbiaceae | Euphorbia | E. peplus | Whole Plant | Euphjatrophanes A-G, Euphpepluones G, K, L | |
| Euphorbiaceae | Euphorbia | E. helioscopia | Aerial Parts | Euphoheliphanes A-C | |
| Euphorbiaceae | Euphorbia | E. portlandica | Me(2)CO extracts | Portlandicine | |
| Euphorbiaceae | Euphorbia | E. segetalis | Me(2)CO extracts | Rearranged jatrophanes | |
| Euphorbiaceae | Euphorbia | E. platyphyllos | Whole Plant | Jatrophane polyesters 1-4 | |
| Euphorbiaceae | Jatropha | J. gossypiifolia | Not Specified | Jatrophone, Jatropholanes A-B | |
| Euphorbiaceae | Pedilanthus | P. tithymaloides | White Latex / Stem Bark | Poly-O-acylated jatrophanes 1-6, Pedilanins D-L |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of jatrophane diterpenoids from their natural sources involve a multi-step process that combines extraction, chromatographic separation, and spectroscopic analysis.
General Experimental Workflow
The process begins with the collection and preparation of plant material, followed by extraction and a series of chromatographic steps to isolate individual compounds. The structures of these pure compounds are then determined using advanced spectroscopic methods.
Caption: Generalized workflow for the isolation and structural elucidation of jatrophane diterpenoids.
Detailed Methodologies
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Euphorbia helioscopia) is typically extracted with a solvent like 80% ethanol. The white latex from Pedilanthus tithymaloides is often extracted with dichloromethane (B109758) (CH2Cl2).
-
Chromatographic Separation: The resulting crude extract is subjected to various chromatographic techniques.
-
Column Chromatography (CC): This is the primary method for initial fractionation, often using silica (B1680970) gel as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are crucial for the final purification of individual compounds.
-
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are performed to establish the compound's connectivity and relative stereochemistry.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the structure and absolute configuration.
-
Biological Activities and Therapeutic Potential
Jatrophane diterpenoids exhibit a wide array of significant biological activities, making them attractive candidates for drug discovery programs. Their complex structures provide a unique scaffold for interacting with various biological targets.
Multidrug Resistance (MDR) Reversal
One of the most notable activities of jatrophane diterpenoids is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).
-
Mechanism of Action: Jatrophanes act as powerful inhibitors of P-glycoprotein. By blocking the P-gp pump, they prevent the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their cytotoxic efficacy. Compounds isolated from Euphorbia dendroides and Euphorbia portlandica have demonstrated strong reversal potential, with some being more active than the known resistance modifier verapamil (B1683045).
Caption: Mechanism of P-glycoprotein (P-gp) inhibition by jatrophane diterpenoids in MDR cancer cells.
Cytotoxic and Antitumor Activity
Many jatrophane diterpenoids display potent cytotoxic activity against various human cancer cell lines. The first jatrophane, jatrophone, was identified due to its significant antiproliferative effects.
-
Mechanism of Action: Jatrophone has been shown to inhibit the proliferation of doxorubicin-resistant breast cancer cells (MCF-7/ADR) by targeting the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth and survival.
Table 2: Summary of Biological Activities of Jatrophane Diterpenoids
| Biological Activity | Source Species / Compound | Key Findings | Reference(s) |
| MDR Reversal | Euphorbia dendroides, E. portlandica | Potent inhibition of P-glycoprotein, stronger than verapamil in some cases. | |
| Cytotoxic / Anticancer | Euphorbia helioscopia; Jatrophone | Exhibited cytotoxicity against renal cancer cell lines; Inhibits PI3K/Akt/NF-κB pathway. | |
| Antimalarial | Pedilanthus tithymaloides | Compounds 1 and 3-5 showed antiplasmodial activity with IC50 values of 3.4–4.4 µg/mL. | |
| Antituberculous | Pedilanthus tithymaloides | Active against Mycobacterium tuberculosis with MIC values from 12.5 to 100 µg/mL. | |
| Antiviral | General (Euphorbiaceae) | Reported activities include anti-HIV and anti-chikungunya virus effects. | |
| Autophagy Activation | Euphorbia peplus (Euphpepluone K) | Significantly activated autophagic flux and inhibited Tau pathology in cellular assays. |
Conclusion and Future Outlook
The Euphorbiaceae family, particularly the genera Euphorbia and Jatropha, stands out as a vast and valuable reservoir of jatrophane diterpenoids. These compounds possess remarkable structural diversity and a wide range of potent biological activities, with their ability to reverse multidrug resistance in cancer being of particular importance. The detailed protocols for their isolation and characterization provide a solid foundation for further research.
Future investigations should focus on:
-
Screening a wider range of Euphorbiaceae species to discover novel jatrophane structures.
-
Elucidating the structure-activity relationships (SARs) to guide the semi-synthesis of more potent and selective derivatives.
-
Conducting in-depth mechanistic studies and preclinical evaluations to translate the therapeutic potential of these compounds into clinical applications.
The continued exploration of these fascinating natural products holds significant promise for the development of new therapeutic agents to combat cancer, infectious diseases, and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Jatrophane Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of jatrophane extracts, a class of diterpenoids predominantly found in the Euphorbiaceae family. These compounds have garnered significant interest in drug discovery due to their diverse and potent biological activities.[1][2][3] This document outlines the key biological activities of jatrophane extracts, presents quantitative data from various studies in a clear tabular format, provides detailed experimental protocols for essential screening assays, and illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams.
Overview of Biological Activities
Jatrophane diterpenes exhibit a broad spectrum of therapeutically relevant biological activities, making them promising candidates for drug development.[1][2] Key activities that have been extensively investigated include:
-
Cytotoxic and Anticancer Activity: The first jatrophane-type diterpene, jatrophone, was identified for its significant antiproliferative effects against human tumor cell lines. Numerous subsequent studies have confirmed the cytotoxic potential of various jatrophane extracts and isolated compounds against a range of cancer cell lines.
-
Anti-inflammatory Activity: Jatrophane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Multidrug Resistance (MDR) Reversal: A significant and promising area of research is the ability of jatrophane diterpenes to reverse multidrug resistance in cancer cells. They have been shown to inhibit the function of P-glycoprotein (P-gp), an efflux pump that is a major contributor to MDR in cancer.
-
Antimicrobial Activity: Extracts and isolated compounds from Jatropha species have shown activity against various microbes, including bacteria and fungi.
-
Antiviral Activity: Certain jatrophane diterpenes have been reported to possess antiviral properties, including activity against HIV and chikungunya virus.
-
Lipid-Lowering Activity: Recent studies have indicated that jatrophane diterpenoids from Euphorbia helioscopia can improve the LDL-uptake rate in HepG2 cells, suggesting potential for the development of new lipid-lowering agents.
Data Presentation: Biological Activities of Jatrophane Extracts and Isolated Diterpenoids
The following tables summarize the quantitative data on the biological activities of various jatrophane extracts and their isolated compounds.
Table 1: Cytotoxic Activity of Jatrophane Diterpenoids
| Compound/Extract | Cell Line | IC50 (µM) | Source Plant | Reference |
| Euphornin | HeLa (cervical carcinoma) | 3.1 | E. helioscopia | |
| Euphornin | MDA-MB-231 (breast tumor) | 13.4 | E. helioscopia | |
| Jatrophane Diterpene (Compound 362) | HEK293 (human embryonic kidney) | 35 | E. guyoniana | |
| Guyonianin E | HEK293 (human embryonic kidney) | 70 | E. guyoniana | |
| Guyonianin F | HEK293 (human embryonic kidney) | 100 | E. guyoniana | |
| Jatrophane Diterpenoid (from E. lunulata) | MCF-7 (breast carcinoma) | 32.1 | E. lunulata | |
| Jatrophane Diterpenoid (from E. lunulata) | NCI-H460 (non-small cell lung carcinoma) | 58.2 | E. lunulata | |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | 1.8 | Jatropha and Euphorbia species | |
| Pubescenol | MCF-7 (breast carcinoma) | Moderate Inhibition | Euphorbia pubescens | |
| Pubescenol | NCI-H460 (non-small cell lung carcinoma) | Moderate Inhibition | Euphorbia pubescens | |
| Pubescenol | SF-268 (glioblastoma) | Moderate Inhibition | Euphorbia pubescens |
Table 2: Anti-inflammatory Activity of Jatrophane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Source Plant | Reference |
| Jatrophane Diterpenoid (Compound 5) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |
| Jatrophane Diterpenoid (Compound 8) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |
| Jatrophane Diterpenoid (Compound 9) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |
| Jatrophane Diterpenoid (Compound 10) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |
| Jatrophane Diterpenoid (Compound 11) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |
| Jatrophane Diterpenoid (Compound 13) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |
| Euphthymifolol D (Compound 4) | NO Production Inhibition | BV-2 microglia | 63.3 | Euphorbia thymifolia |
Table 3: Antimicrobial Activity of Jatrophane Diterpenoids
| Compound/Extract | Microorganism | MIC (µg/mL) | Source Plant | Reference |
| Japodagrone | Bacillus subtilis | 12 (zone of inhibition in mm at 20 µ g/disk ) | Jatropha podagrica | |
| Jatrophane Diterpenes (Compounds 1, 3-5) | Mycobacterium tuberculosis | 12.5 - 100 | Jatropha podagrica |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the biological activity screening of jatrophane extracts.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane extracts or isolated compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the jatrophane extracts or compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a new 96-well plate.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Multidrug Resistance (MDR) Reversal Assay: P-glycoprotein (P-gp) Inhibition
This assay assesses the ability of a compound to inhibit the P-gp efflux pump, thereby increasing the intracellular accumulation of a fluorescent P-gp substrate like rhodamine 123.
Principle: P-gp actively transports various substrates, including the fluorescent dye rhodamine 123, out of the cell. Inhibitors of P-gp will block this efflux, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its corresponding parental sensitive cell line (e.g., MCF-7).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and Dye Incubation: Incubate the cells with various concentrations of the jatrophane compound and a fixed concentration of rhodamine 123 (e.g., 5 µM) for a specific time (e.g., 90 minutes) at 37°C. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the fold-increase in rhodamine 123 accumulation in the presence of the jatrophane compound compared to the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the jatrophane extract or compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar plate is the MBC.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by jatrophane diterpenoids and a general workflow for their biological activity screening.
PI3K/AKT/NF-κB Signaling Pathway Inhibition by Jatrophone
Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells by down-regulating the PI3K/AKT/NF-κB signaling pathway.
ATR-Chk1 Signaling Pathway Inhibition
Certain jatrophane diterpenoids have been found to suppress the camptothecin (B557342) (CPT)-induced phosphorylation of Chk1, indicating an inhibition of the ATR-Chk1 DNA damage response pathway.
References
The Expanding Frontier of Jatrophane Scaffolds: A Technical Guide to Discovery and Application
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture and potent biological activities of jatrophane diterpenoids continue to captivate the scientific community, positioning them as promising scaffolds in drug discovery. These complex macrocyclic compounds, primarily isolated from the Euphorbiaceae and Thymelaeaceae families, have demonstrated a remarkable range of therapeutic potential, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal activities. This technical guide provides an in-depth overview of recent discoveries in jatrophane scaffolds, detailing experimental protocols, summarizing key quantitative data, and visualizing complex biological and experimental workflows.
Newly Discovered Jatrophane Scaffolds and Their Biological Activities
Recent phytochemical investigations into various plant species, particularly within the Euphorbia and Jatropha genera, have led to the isolation and characterization of a multitude of novel jatrophane diterpenoids. These discoveries have expanded the known chemical space of this class of compounds and have unveiled new structure-activity relationships.
Jatrophane diterpenes are characterized by a unique bicyclic or polycyclic carbon skeleton, often adorned with a variety of oxygen-containing functional groups and ester moieties. These structural variations are crucial to their diverse biological effects. For instance, many recently isolated jatrophanes have shown significant efficacy in reversing multidrug resistance in cancer cells, a major hurdle in chemotherapy.[1][2] This activity is often attributed to their ability to inhibit P-glycoprotein (P-gp), an ABC transporter responsible for effluxing chemotherapeutic agents from cancer cells.[3][4][5]
Furthermore, new jatrophane compounds have been identified as potent activators of autophagy, a cellular process critical for clearing damaged organelles and protein aggregates. This has significant implications for the development of therapies for neurodegenerative diseases. Other notable biological activities include anti-inflammatory and cytotoxic effects against various cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data from recent studies on newly discovered jatrophane scaffolds, providing a comparative overview of their biological activities.
| Compound Name | Plant Source | Cytotoxic Activity (IC50, µM) | Cell Line | MDR Reversal Activity (Fold Reversal) | Reference |
| Euphosorophane F-M (1-8) | Euphorbia sororia | Low cytotoxicity | Multiple | Promising (compared to verapamil) | |
| Compound 6 | Jatropha curcas | Lower than verapamil | Not specified | Significant | |
| Jatrophane Derivatives (19, 25, 26) | Pedilanthus tithymaloides | Less than tariquidar | HepG2/ADR, MCF-7/ADR | Greater than tariquidar | |
| Helioscopnin A (1) | Euphorbia helioscopia | Not specified | HM Cherry-GFP-LC3 | Autophagy activation | |
| Euphjatrophanes A-G (1, 2, 4–8) | Euphorbia peplus | Not specified | HM Cherry-GFP-LC3 | Autophagy activation | |
| Jatrophone | Jatropha gossypiifolia | Low micromolar | MCF-7/ADR | Proliferation inhibition |
Experimental Protocols
The isolation and characterization of novel jatrophane scaffolds, along with the evaluation of their biological activity, involve a series of meticulous experimental procedures. The following sections detail the typical methodologies employed.
Extraction and Isolation of Jatrophane Diterpenoids
The general workflow for obtaining pure jatrophane compounds from plant material is outlined below.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemotaxonomy of Jatropha Species: A Comprehensive Guide to Diterpenoid Diversity and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Jatropha, a member of the Euphorbiaceae family, encompasses approximately 175 species distributed throughout tropical and subtropical regions.[1][2] These plants are a prolific source of structurally diverse diterpenoids, a class of secondary metabolites that have garnered significant attention for their wide range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides an in-depth exploration of the chemotaxonomy of Jatropha species with a specific focus on their diterpene constituents. It summarizes the distribution of major diterpene classes across various species, details the experimental protocols for their extraction, isolation, and structural elucidation, and explores the key signaling pathways modulated by these bioactive compounds. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemotaxonomic Significance of Diterpenes in Jatropha
The diversity of diterpenoid skeletons found within the Jatropha genus serves as a valuable chemotaxonomic marker, aiding in the classification and differentiation of its species. To date, over 140 diterpenes have been identified from Jatropha species, belonging to at least 15 different scaffold types.[2] The presence and relative abundance of specific diterpene classes can vary significantly between species and even within different parts of the same plant, such as the roots, stems, leaves, and seeds.
Macrocyclic diterpenes are a predominant feature of the genus. The major classes of diterpenes isolated from Jatropha species include:
-
Jatrophanes: A characteristic group of macrocyclic diterpenes.
-
Lathyranes: Another significant class of macrocyclic diterpenes.
-
Rhamnofolanes: A class of diterpenoids with interesting biological activities.
-
Tiglianes: This class includes the well-known phorbol (B1677699) esters, which are potent protein kinase C (PKC) activators and are responsible for the toxicity of some Jatropha species.
-
Pimaranes: A group of tricyclic diterpenes.
-
Podocarpanes: Another class of tricyclic diterpenes.
The distribution of these diterpenoid types across different Jatropha species provides insights into their phylogenetic relationships and biosynthetic pathways.
Quantitative Distribution of Diterpenes in Jatropha Species
The following tables summarize the quantitative data available on the concentration, yield, and cytotoxic activity of representative diterpenes from various Jatropha species. This data is crucial for comparative analysis and for identifying promising species and compounds for further investigation.
Table 1: Concentration and Yield of Diterpenes in Jatropha Species
| Diterpene Class | Compound | Jatropha Species | Plant Part | Concentration/Yield | Reference(s) |
| Tiglianes | Phorbol Esters | J. curcas | Seed Oil | 0.23% - 1.58% | |
| Phorbol Esters | J. curcas | Seed Cake | 1.517 ± 0.120 mg/g | ||
| Phorbol Esters | J. curcas | Endotesta | Highest concentration among all tissues | ||
| Jatrophanes | Jatrophone | J. gossypiifolia | Stem Bark | - | |
| Rhamnofolanes | Curcusone B | J. curcas | Stem Bark | - | |
| Jatropholone A | J. curcas | Stem Bark | - | ||
| Lathyranes | Abiodone | J. gossypiifolia | Root Bark | - |
Table 2: Cytotoxic Activity of Diterpenes from Jatropha Species (IC₅₀ Values)
| Diterpene | Cell Line(s) | IC₅₀ (µM) | Jatropha Species Source | Reference(s) |
| Jatrophone | WiDr (colon adenocarcinoma) | 8.97 | J. gossypiifolia | |
| HeLa (cervical cancer) | 5.13 | J. gossypiifolia | ||
| MCF-7ADR (doxorubicin-resistant breast cancer) | 1.8 | J. gossypiifolia | ||
| Curcusone B | WiDr (colon adenocarcinoma) | 18.24 | J. curcas | |
| HeLa (cervical cancer) | 19.60 | J. curcas | ||
| KB, MCF-7, Hep3B, KKU-100 (various cancer lines) | 5.7 - 10.5 (for invasion) | J. curcas | ||
| Jatropholone A | WiDr (colon adenocarcinoma) | 15.20 | J. curcas | |
| HeLa (cervical cancer) | 36.15 | J. curcas | ||
| Jatrophacine | RAW 264.7 (macrophages, anti-inflammatory) | 0.53 | J. curcas | |
| Jatropodagin A | Saos-2 (osteosarcoma) | 8.08 | J. podagrica | |
| MG-63 (osteosarcoma) | 14.64 | J. podagrica | ||
| Jatrocurcasenone I | RAW 264.7 (macrophages, anti-inflammatory) | 7.71 | J. curcas |
Experimental Protocols
The isolation and characterization of diterpenes from Jatropha species involve a series of systematic experimental procedures.
Extraction
The initial step in isolating diterpenes is the extraction from plant material. The choice of solvent and method depends on the polarity of the target compounds.
-
Maceration: This is a common and straightforward method where the dried and powdered plant material is soaked in an organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) for an extended period (usually 24-72 hours) at room temperature.
-
Soxhlet Extraction: This continuous extraction method is more efficient than maceration and is suitable for less thermally labile compounds. The plant material is placed in a thimble and is continuously washed with a refluxing solvent.
-
Homogenizer-Assisted Extraction (HAE): This technique uses a high-speed homogenizer to disrupt the plant cells, increasing the efficiency of extraction into a solvent.
-
Supercritical Fluid Extraction (SFE): A more environmentally friendly "green" chemistry approach that utilizes supercritical CO2 as the solvent. This method is particularly useful for extracting non-polar compounds like phorbol esters.
Isolation and Purification
The crude extract obtained is a complex mixture of various compounds. Therefore, chromatographic techniques are employed for the isolation and purification of individual diterpenes.
-
Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract. Silica gel is the most commonly used stationary phase. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297), acetone, or methanol). For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is often used to separate fractions of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the final purification of compounds from the fractions obtained from column chromatography. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. A gradient elution program is typically developed at an analytical scale and then scaled up for preparative purification.
Structural Elucidation
The determination of the chemical structure of the isolated pure diterpenes is accomplished using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the structure of organic molecules. A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Signaling Pathways Modulated by Jatropha Diterpenes
Several diterpenes from Jatropha species have been shown to exert their biological effects by modulating key cellular signaling pathways, making them interesting candidates for drug development.
Protein Kinase C (PKC) Activation by Phorbol Esters
Phorbol esters, a class of tigliane (B1223011) diterpenes found in some Jatropha species, are potent activators of Protein Kinase C (PKC). They mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and leading to its activation. Activated PKC then phosphorylates a wide range of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Inhibition of the PI3K/AKT/NF-κB Pathway by Jatrophone
Jatrophone, a jatrophane diterpene, has been shown to exhibit anticancer activity by inhibiting the PI3K/AKT/NF-κB signaling pathway. This pathway is often hyperactivated in cancer cells, promoting their survival and proliferation. Jatrophone's ability to down-regulate key components of this pathway leads to the induction of apoptosis in cancer cells.
Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. Some diterpenes, through their activation of PKC, can indirectly influence the MAPK/ERK pathway. Phorbol ester-induced activation of PKC can lead to the subsequent activation of the Raf-MEK-ERK cascade, ultimately impacting gene expression and cell cycle progression.
Conclusion
The genus Jatropha represents a rich and diverse source of bioactive diterpenoids with significant potential for the development of new therapeutic agents. The chemotaxonomic distribution of these compounds provides a framework for identifying promising species for phytochemical investigation. The detailed experimental protocols outlined in this guide offer a practical resource for the extraction, isolation, and structural elucidation of these complex natural products. Furthermore, the elucidation of the signaling pathways modulated by Jatropha diterpenes is crucial for understanding their mechanisms of action and for guiding future drug development efforts. Continued research into the chemotaxonomy and biological activities of Jatropha diterpenes is warranted to fully exploit their therapeutic potential.
References
Initial Pharmacological Profiling of Jatrophone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophone (B1672808), a macrocyclic diterpene isolated from plants of the Jatropha genus, has demonstrated significant potential as an anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the initial pharmacological profiling of jatrophone, with a focus on its cytotoxic activity, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data from various studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Cytotoxic Activity
Jatrophone exhibits potent cytotoxic effects against a range of human cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1][3] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | |
| Hep G2 | Hepatocellular Carcinoma | 3.2 | |
| HeLa | Cervical Cancer | 5.13 | |
| WiDr | Colon Adenocarcinoma | 8.97 | |
| AGS | Stomach Cancer | 2.5 |
Table 1: Cytotoxic Activity of Jatrophone against Various Cancer Cell Lines. This table summarizes the IC50 values of jatrophone in different human cancer cell lines, demonstrating its broad-spectrum anticancer potential.
Mechanism of Action
The primary mechanism underlying the anticancer activity of jatrophone involves the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and drug resistance in many cancers. By downregulating the expression of key proteins in this cascade, jatrophone induces cell cycle arrest, apoptosis (programmed cell death), and autophagy (a cellular self-degradation process).
PI3K/Akt/NF-κB Signaling Pathway Inhibition
Jatrophone treatment has been shown to significantly decrease the expression levels of PI3K, phosphorylated Akt (p-AKT), and NF-κB in cancer cells. This inhibition disrupts the downstream signaling that promotes cancer cell survival and proliferation.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthetic Efforts Towards the Total Synthesis of Euphosalicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphosalicin (B1246864), a jatrophane diterpene isolated from Euphorbia salicifolia, represents a compelling target for total synthesis due to its unique molecular architecture and promising biological activities, including the potential to reverse multidrug resistance (MDR) in cancer cells.[1][2] Its complex structure, characterized by a bicyclic core containing a cyclopentane (B165970) fused to a 13-membered macrocycle and nine stereocenters, presents a significant synthetic challenge.[3] To date, the total synthesis of euphosalicin has not been achieved. However, extensive research has led to the successful construction of key fragments and advanced intermediates, providing a valuable roadmap for future endeavors.[4]
These application notes provide a detailed overview of the synthetic strategies, key experimental protocols, and associated data from the efforts to synthesize euphosalicin. The information is intended to serve as a practical guide for researchers in natural product synthesis and medicinal chemistry.
Retrosynthetic Analysis and Strategic Overview
The primary synthetic challenge lies in the stereocontrolled construction of the densely functionalized bicyclic system. The retrosynthetic strategy hinges on the late-stage formation of the 13-membered macrocycle via a ring-closing metathesis (RCM).[3] The core bicyclic framework is disconnected into two main fragments: a highly substituted cyclopentane derivative and a northern fragment, which are coupled to form the RCM precursor.
A logical diagram of the general retrosynthetic approach is presented below.
References
Application Notes and Protocols for the Isolation of Jatrophanes Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of jatrophanes, a class of diterpenoids with significant biological activities, using various chromatographic techniques. The methodologies outlined below are compiled from established scientific literature and are intended to guide researchers in the efficient purification of these complex natural products.
Introduction
Jatrophanes are macrocyclic diterpenes predominantly found in plants of the Euphorbiaceae family.[1][2] They exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversing properties, making them promising candidates for drug discovery programs.[1][2][3] The isolation of jatrophanes from complex plant extracts presents a significant challenge due to their structural diversity and the presence of numerous related analogues. Chromatographic techniques are indispensable for achieving the high degree of purity required for structural elucidation and biological evaluation.
This guide details a multi-step chromatographic workflow, from initial extraction to final purification, providing specific protocols and quantitative data where available.
Experimental Protocols
Plant Material Extraction
The initial step in isolating jatrophanes is the extraction from the plant matrix. Maceration is the most common method employed.
Protocol 1: General Extraction Procedure
-
Plant Material Preparation: Air-dry the plant material (e.g., whole plant, roots, latex) and grind it into a fine powder.
-
Solvent Extraction:
-
Perform maceration or percolation of the powdered plant material with a solvent mixture such as dichloromethane:acetone (2:1) at room temperature.
-
Alternatively, a chloroform (B151607) extract can be prepared. For Jatropha podagrica, methanol (B129727) extraction followed by liquid-liquid partitioning with hexane (B92381) and ethyl acetate (B1210297) has been used.
-
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
Preliminary Fractionation and Defatting
Crude extracts often contain chlorophylls (B1240455) and fats that can interfere with subsequent chromatographic steps. A defatting step is crucial for cleaner separation.
Protocol 2: Defatting of Crude Extract
-
Suspend the concentrated crude extract in a methanol:water (75:25) mixture.
-
Perform vacuum filtration using a Buchner funnel with an RP-18 adsorbent or silica (B1680970) gel impregnated with paraffin (B1166041) (15%).
-
Elute with methanol:water (75:25) to remove fats and chlorophylls, yielding a defatted fraction rich in diterpenoids.
Column Chromatography (CC)
Column chromatography is the primary technique for the initial separation of jatrophanes from the defatted extract. A series of columns with different stationary phases may be required for effective purification.
Protocol 3: Multi-step Column Chromatography
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, 6:4 ratios) or another suitable solvent like acetone.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Polyamide Column Chromatography:
-
Stationary Phase: Polyamide-6.
-
Mobile Phase: A gradient of methanol:water (e.g., 1:3, 3:1, 4:1, 1:0).
-
Application: This step is often used after initial fractionation to further separate diterpenoid-rich fractions.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A mixture of hexane:acetone:methanol (30:10:60) is effective for removing remaining chlorophyll (B73375) and other unwanted materials.
-
Purpose: This size-exclusion chromatography step helps in gaining crude diterpenoidal subfractions.
-
Thin Layer Chromatography (TLC) for Monitoring
TLC is an essential tool for monitoring the separation process at each stage of column chromatography.
Protocol 4: TLC Analysis
-
Plates: Use pre-coated silica gel F254 plates.
-
Mobile Phases:
-
Hexane:acetone (e.g., 6:4 or 7:3).
-
Chloroform:acetone (19:1).
-
Cyclohexane:ethyl acetate:ethanol (60:30:1).
-
-
Visualization:
-
Visualize spots under UV light.
-
Spray with a visualizing agent such as concentrated sulfuric acid or 1% cerium sulfate (B86663) in 10% sulfuric acid, followed by heating at approximately 105°C. Jatrophane polyesters typically appear as dark brown spots.
-
High-Performance Liquid Chromatography (HPLC) for Final Purification
For the final purification of isolated fractions to obtain pure jatrophanes, both normal-phase (NP) and reversed-phase (RP) HPLC are employed.
Protocol 5: HPLC Purification
-
Normal-Phase HPLC (NP-HPLC):
-
Column: Silica-based column.
-
Mobile Phase: Non-polar solvents like hexane with a polar modifier like ethyl acetate or isopropanol.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 or other suitable reversed-phase columns (e.g., AccQ-Tag).
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: UV detection, typically at 254 nm.
-
Data Presentation
The following tables summarize typical chromatographic conditions used for the isolation and analysis of jatrophanes.
Table 1: Column Chromatography Conditions for Jatrophane Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |
| Column Chromatography (CC) | Silica Gel | Gradient of Hexane:Ethyl Acetate | Initial fractionation of crude extract | |
| Polyamide CC | Polyamide-6 | Gradient of Methanol:Water | Further separation of fractions | |
| Size-Exclusion CC | Sephadex LH-20 | Hexane:Acetone:Methanol (30:10:60) | Removal of chlorophyll and impurities | |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Not specified | Fractionation of extracts | |
| Reversed-Phase VLC | RP-18 | Isocratic Methanol-Water and Acetonitrile | Purification of fractions |
Table 2: HPLC Conditions for Jatrophane Analysis and Purification
| HPLC Mode | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
| Reversed-Phase | AccQ-Tag (C18) | Water-Acetonitrile Gradient (50% to 100% Acetonitrile) | 0.2 mL/min | UV at 254 nm | Analysis of Jatropha dioica extracts | |
| Normal-Phase | Silica | Not specified | Not specified | Not specified | Final purification | |
| Reversed-Phase | C18 | Not specified | Not specified | Not specified | Final purification |
Visualizations
Experimental Workflow for Jatrophane Isolation
The following diagram illustrates a typical multi-step workflow for the isolation of jatrophanes from a plant source.
Caption: A generalized workflow for the isolation of jatrophanes.
Logical Relationship of Chromatographic Techniques
This diagram shows the hierarchical and sequential relationship between the different chromatographic methods employed.
Caption: Hierarchy of chromatographic techniques in jatrophane isolation.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Jatrophane Diterpenes as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes, a class of natural products predominantly found in the Euphorbia and Jatropha plant genera, have emerged as a promising class of P-gp inhibitors.[1][2][3] These compounds have demonstrated the potential to reverse P-gp-mediated MDR, sensitizing resistant cancer cells to conventional chemotherapeutic agents.[4][5]
This document provides detailed application notes and experimental protocols for researchers interested in investigating the P-gp inhibitory activity of jatrophane diterpenes. It includes a summary of their activity, methodologies for key in vitro assays, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the P-glycoprotein inhibitory activity of various jatrophane diterpenes isolated from different plant sources. This data is crucial for comparing the potency of different compounds and for selecting appropriate candidates for further investigation.
Table 1: P-glycoprotein Inhibitory Activity and Cytotoxicity of Jatrophane Diterpenes
| Compound | Source Organism | Cell Line | IC50 (µM) for P-gp Inhibition | Cytotoxicity IC50 (µM) | Reference |
| Euphodendroidin D | Euphorbia dendroides | P-gp-mediated daunomycin transport | Outperformed cyclosporin (B1163) A by a factor of 2 | Not specified | |
| Compound 6 | Jatropha curcas | Not specified | Higher chemo reversal than verapamil | Lower toxicity than verapamil | |
| Compounds 19, 25, 26 | Pedilanthus tithymaloides | HepG2/ADR, MCF-7/ADR | Potent MDR modulators | Less cytotoxic than tariquidar | |
| Euphomelliferine (1) & Euphomelliferenes A (2) | Euphorbia mellifera | L5178Y MDR, COLO 320 | Significant dose-dependent MDR reversal | Did not induce apoptosis in COLO 320 | |
| Rearranged jatrophane 3 | Euphorbia segetalis | Mouse lymphoma cells | More active than verapamil | Not specified |
Table 2: Reversal of Multidrug Resistance by Jatrophane Diterpenes
| Compound/Extract | Source Organism | Cell Line | Reversal Fold (RF) / Fluorescence Activity Ratio (FAR) | Concentration | Reference |
| Jatrophane Diterpenoids | Euphorbia esula | MCF-7/ADR | RF: 2.3 to 12.9 | 10 µM | |
| Compound 9 | Euphorbia sororia | MCF-7/ADR | RF: 36.82, 20.59 | 10.0 µM | |
| Compounds 11, 12 | Euphorbia dendroides | NCI-H460/R | FAR: 3.0 to 3.2 | 20 µM | |
| Compounds 18, 19 | Euphorbia nicaeensis | NCI-H460/R, DLD1-TxR | FAR: 4.52 and 5.02 (NCI-H460/R), 5.89 and 4.39 (DLD1-TxR) | 5 µM | |
| Rearranged jatrophanes 37, 38 | Euphorbia portlandica | Mouse lymphoma cells | FAR: 40.3 and 30.7 | 40 µg/ml |
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes can inhibit P-glycoprotein through direct interaction with the transporter, affecting its conformation and ATP hydrolysis, thereby blocking drug efflux. Additionally, some jatrophane diterpenes have been shown to downregulate the expression of P-gp. One of the key signaling pathways involved in the regulation of P-gp expression is the PI3K/Akt/NF-κB pathway. Inhibition of this pathway can lead to a reduction in P-gp expression, contributing to the reversal of multidrug resistance.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Jatrophane-Based Activators of Autophagy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging class of jatrophane diterpenoids as potent activators of autophagy. This document details their mechanism of action, presents available quantitative data, and offers detailed protocols for their experimental validation.
Introduction to Jatrophane-Based Autophagy Activators
Jatrophane diterpenoids, natural compounds predominantly isolated from plants of the Euphorbia genus, have recently garnered significant attention for their ability to induce autophagy.[1][2] Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Jatrophanes represent a promising new chemical scaffold for the development of therapeutic agents that can modulate this critical pathway.
Mechanism of Action
The primary mechanism by which many jatrophane diterpenoids activate autophagy is through the induction of lysosomal biogenesis.[1][3] This process is critical for the final stages of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes, leading to the degradation of their contents.
Some jatrophane-related compounds, like ingenol, are known to activate Protein Kinase C (PKC). This activation can, in turn, modulate the activity of key transcription factors involved in lysosomal biogenesis and autophagy. A proposed signaling pathway involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression, and the inactivation of the transcriptional repressor ZKSCAN3.[4] However, it is important to note that not all autophagy-inducing jatrophanes may follow this exact pathway. For instance, the potent autophagy inducer euphopepluone K did not appear to directly interact with the C1B domain of PKC, suggesting alternative or downstream activation mechanisms may be involved.
Data Presentation: Efficacy of Jatrophane Diterpenoids
The following tables summarize the available quantitative data on the autophagy-inducing effects of specific jatrophane diterpenoids.
Table 1: Induction of Lysosomal Biogenesis by Jatrophane Diterpenoids from Euphorbia peplus
| Compound | Concentration | Treatment Time | Increase in LysoTracker Red Staining Intensity (%) |
| Euphopepluanone F (1) | 20 µM | 3 h | 141.3 |
| Euphopepluanone G (2) | 20 µM | 3 h | 151.7 |
| Euphopepluanone H (3) | 20 µM | 3 h | 136.4 |
| Euphopepluanone I (4) | 20 µM | 3 h | 130.1 |
Data from HeLa cells. LysoTracker Red staining intensity is a measure of acidic lysosomal compartments.
Table 2: Dose- and Time-Dependent Induction of Lysosomal Biogenesis by Euphopepluanone G (2)
| Concentration | 1 h (% Increase) | 3 h (% Increase) | 6 h (% Increase) |
| 10 µM | Data not available | Data not available | Data not available |
| 20 µM | Data not available | 151.7 | Data not available |
| 40 µM | Data not available | Data not available | >151.7 (Greatest increase observed) |
Data from HeLa cells. More specific quantitative values for the full dose- and time-course are needed for a complete dataset.
Table 3: Effect of Euphopepluanone G (2) on Lysosomal Gene Expression
| Gene | Fold Change in mRNA Expression |
| LAMP1 | Upregulated |
| CTSB | Upregulated |
| CTSA | Upregulated |
| ARSB | Upregulated |
| ATP6V0E1 | Upregulated |
Data from HeLa cells treated with 20 µM of Compound 2 for 3 hours. Specific fold-change values would enhance this dataset.
Table 4: Autophagic Flux Activation by Jatrophane Diterpenoids
| Compound | Cell Line | Assay | Result |
| Euphpepluone K | HM-mCherry-GFP-LC3 | Flow Cytometry | Significantly activated autophagic flux |
| Euphjatrophane H (1) | HM-mCherry-GFP-LC3 | Flow Cytometry | Significantly increased autophagic flux |
| Euphjatrophane L (12) | HM-mCherry-GFP-LC3 | Flow Cytometry | Significantly increased autophagic flux |
Quantitative fold-change data for the mCherry/GFP ratio would provide a more precise measure of autophagic flux activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the autophagy-inducing properties of jatrophane-based compounds.
Protocol 1: Assessment of Lysosomal Biogenesis using LysoTracker Red Staining
Objective: To quantify the increase in acidic lysosomal compartments as an indicator of lysosomal biogenesis.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Jatrophane compound stock solution (in DMSO)
-
LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: The following day, treat the cells with the jatrophane compound at the desired concentrations (e.g., 10, 20, 40 µM) for various time points (e.g., 1, 3, 6 hours). Include a vehicle control (DMSO) and a positive control (e.g., rapamycin).
-
LysoTracker Staining: 30 minutes before the end of the treatment period, add LysoTracker Red to the culture medium to a final concentration of 50-100 nM.
-
Incubation: Incubate the cells at 37°C for 30 minutes.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh PBS or imaging buffer to the wells and immediately visualize the cells using a fluorescence microscope with a TRITC/Rhodamine filter set. Capture images from multiple random fields for each condition.
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red).
-
-
Quantification:
-
Microscopy: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell.
-
Flow Cytometry: Determine the geometric mean fluorescence intensity of the cell population.
-
-
Data Normalization: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold increase.
Protocol 2: Monitoring Autophagic Flux with mCherry-GFP-LC3 Reporter Assay
Objective: To quantitatively measure the progression of autophagy from autophagosome formation to autolysosome degradation.
Materials:
-
Human microglia cells stably expressing mCherry-GFP-LC3 (HM-mCherry-GFP-LC3) or another suitable reporter cell line.
-
Complete growth medium.
-
Jatrophane compound stock solution (in DMSO).
-
Rapamycin (positive control for autophagy induction).
-
Bafilomycin A1 or Chloroquine (inhibitors of autophagosome-lysosome fusion).
-
Flow cytometer with blue (488 nm) and yellow/green (e.g., 561 nm) lasers.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed HM-mCherry-GFP-LC3 cells in a 12-well plate.
-
Compound Treatment: Treat cells with the jatrophane compound at various concentrations. Include the following controls:
-
Vehicle control (DMSO).
-
Positive control: Rapamycin (e.g., 100 nM).
-
Inhibitory control: Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) added for the last 2-4 hours of treatment with the jatrophane compound.
-
-
Incubation: Incubate for the desired time (e.g., 12-24 hours).
-
Cell Harvesting: Detach the cells with trypsin, wash with PBS, and resuspend in FACS buffer (PBS with 1-2% FBS).
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring both GFP (e.g., FITC channel) and mCherry (e.g., PE-Texas Red or similar channel) fluorescence for each cell.
-
Gate on single, live cells.
-
For each condition, determine the ratio of mCherry to GFP fluorescence intensity. An increase in the mCherry/GFP ratio indicates an increase in autophagic flux.
-
-
Fluorescence Microscopy (Optional):
-
Seed cells on coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides and visualize using a confocal microscope.
-
Autophagosomes will appear as yellow puncta (GFP and mCherry colocalization), while autolysosomes will appear as red puncta (mCherry only, as GFP is quenched in the acidic environment).
-
-
Data Analysis: Calculate the fold change in the mCherry/GFP ratio for treated cells relative to the vehicle control.
Protocol 3: Western Blot Analysis of LC3 Conversion
Objective: To detect the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) as a marker of autophagy induction.
Materials:
-
Cell line of interest.
-
Jatrophane compound stock solution (in DMSO).
-
RIPA buffer or other suitable lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 4-20% gradient).
-
PVDF membrane.
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the jatrophane compound as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Densitometry: Quantify the band intensities for LC3-II and β-actin using image analysis software. Normalize the LC3-II intensity to the β-actin intensity.
Visualizations
Signaling Pathway of Jatrophane-Induced Autophagy
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
Jatrophane Diterpenes: Novel Therapeutic Leads for Tau-Related Neurodegeneration
Application Notes and Protocols for Researchers and Drug Development Professionals
The growing burden of neurodegenerative diseases, such as Alzheimer's disease, has intensified the search for novel therapeutic strategies. A key pathological hallmark of these diseases is the accumulation of hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs) leading to neuronal dysfunction and death. Recent research has identified jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, as promising inhibitors of tau pathology. This document provides detailed application notes and experimental protocols based on current findings, intended to guide researchers in the investigation and development of jatrophane diterpenes as potential therapeutic agents.
Overview of Jatrophane Diterpenes and their Bioactivity
Jatrophane diterpenes are characterized by a complex bicyclic or tetracyclic carbon skeleton.[1][2] A study on jatrophane diterpenoids from Euphorbia peplus Linn. has demonstrated their potential to activate autophagy and subsequently inhibit tau pathology.[1][3][4] Among the isolated compounds, euphpepluone K has been identified as a significant activator of autophagic flux, a key cellular process for the degradation of misfolded proteins like tau.
Quantitative Data Summary
The following table summarizes the quantitative data on the bioactivity of jatrophane diterpenes in cellular models of tau pathology.
| Compound | Bioactivity | Cell Line | Assay | Key Findings | Reference |
| Euphpepluone K | Autophagy Activation | HM-mCherry-GFP-LC3 | Flow Cytometry | Significantly increased the percentage of autolysosomes, indicating activation of autophagic flux. | |
| Euphpepluone K | Tau Pathology Inhibition | U251-MAPT P301S | Western Blot | Decreased the levels of Tau P301S, a mutant form of tau associated with tauopathies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of jatrophane diterpenes' effects on tau pathology.
Cell Culture and Treatment
-
HM-mCherry-GFP-LC3 Cells: Human microglia cells stably expressing the tandem fluorescent mCherry-GFP-LC3 protein are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. These cells are used to monitor autophagic flux.
-
U251-MAPT P301S Cells: Human glioblastoma cells stably overexpressing the P301S mutant of human tau protein are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. These cells serve as a model for studying the accumulation of pathological tau.
-
Compound Treatment: Jatrophane diterpenes, such as euphpepluone K, are dissolved in DMSO to prepare stock solutions. Cells are treated with various concentrations of the compounds for a specified duration (e.g., 24 hours) before analysis.
Autophagic Flux Assay using Flow Cytometry
This protocol is designed to quantify the activation of autophagy by measuring the conversion of GFP-LC3 to mCherry-LC3 within autolysosomes.
-
Cell Seeding: Seed HM-mCherry-GFP-LC3 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of jatrophane diterpenes or vehicle control (DMSO) for 24 hours. A known autophagy inducer (e.g., rapamycin) should be used as a positive control.
-
Cell Harvesting: After treatment, detach the cells using trypsin-EDTA, and wash them with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Excite GFP at 488 nm and detect emission at 510-530 nm.
-
Excite mCherry at 561 nm and detect emission at 600-620 nm.
-
-
Data Analysis: The population of cells with high mCherry and low GFP fluorescence represents cells with a high level of autolysosome formation, indicating increased autophagic flux. Quantify the percentage of these cells in each treatment group.
Western Blot Analysis of Tau Levels
This protocol is used to determine the effect of jatrophane diterpenes on the levels of pathological tau protein.
-
Cell Lysis: After treatment, wash the U251-MAPT P301S cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against human tau (e.g., anti-Tau P301S) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Quantify the band intensities using densitometry software and normalize the tau protein levels to the loading control.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the action of jatrophane diterpenes.
Caption: Experimental workflow for evaluating jatrophane diterpenes.
Caption: Proposed mechanism of action for jatrophane diterpenes.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Jatrophane Diterpenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products isolated primarily from plants of the Euphorbiaceae family. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, particularly as modulators of multidrug resistance (MDR) in cancer cells through the inhibition of P-glycoprotein (P-gp). Their intricate molecular architecture, characterized by a highly substituted bicyclo[10.3.0]pentadecane core, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of key jatrophane diterpenes, focusing on established and innovative synthetic strategies. The information presented herein is intended to serve as a practical guide for researchers in natural product synthesis, medicinal chemistry, and drug development.
Key Synthetic Strategies
The enantioselective synthesis of jatrophane diterpenes often relies on a convergent approach, where key fragments are synthesized independently and then coupled to construct the macrocyclic core. Two powerful and frequently employed reactions in this context are the B-alkyl Suzuki-Miyaura cross-coupling and ring-closing metathesis (RCM) .
A representative retrosynthetic analysis for the synthesis of a jatrophane diterpene, such as (-)-15-O-acetyl-3-O-propionylcharaciol, is depicted below. This strategy highlights the disconnection of the macrocycle into two main fragments, a cyclopentane-derived unit and a linear chain, which are coupled via a Suzuki-Miyaura reaction. The final macrocyclization is then achieved through RCM.
Caption: Retrosynthetic analysis of a jatrophane diterpene.
Data Presentation: Key Transformations and Yields
The following tables summarize the quantitative data for key steps in the enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, as reported by Hiersemann and colleagues.
Table 1: Synthesis of the Cyclopentane Fragment
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans Aldol Reaction | Evans Oxazolidinone, Propionaldehyde | TiCl4, DIPEA, CH2Cl2, -78 °C to 0 °C | Aldol Adduct | 85 | >98:2 |
| Silylation | Aldol Adduct | TBSOTf, 2,6-lutidine, CH2Cl2, -78 °C | Silyl Ether | 95 | - |
| Reductive Cleavage | Silyl Ether | LiBH4, H2O, Et2O, 0 °C | Chiral Alcohol | 92 | - |
| Oxidation | Chiral Alcohol | (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C to rt | Chiral Aldehyde | 98 | - |
| Horner-Wadsworth-Emmons Olefination | Chiral Aldehyde, Phosphonate | KHMDS, THF, -78 °C | α,β-Unsaturated Ester | 88 | (E)-isomer only |
| DIBAL-H Reduction | α,β-Unsaturated Ester | DIBAL-H, CH2Cl2, -78 °C | Allylic Alcohol | 96 | - |
| Protection | Allylic Alcohol | PMB-trichloroacetimidate, CSA (cat.), CH2Cl2 | PMB Ether | 94 | - |
| Hydroboration-Oxidation | PMB Ether | 9-BBN, THF then H2O2, NaOH | Primary Alcohol | 91 | - |
| Oxidation and Iodination | Primary Alcohol | I2, PPh3, Imidazole, CH2Cl2 | Alkyl Iodide | 95 | - |
Table 2: Assembly of the Macrocyclic Precursor and Ring-Closing Metathesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| B-alkyl Suzuki-Miyaura Coupling | Alkylborane (from Linear Fragment), Vinyl Iodide (from Cyclopentane Fragment) | Pd(dppf)Cl2, K3PO4, THF/H2O, 65 °C | Coupled Product | 75 |
| Deprotection | Coupled Product | DDQ, CH2Cl2/H2O | Diol | 89 |
| Oxidation | Diol | IBX, DMSO, rt | Aldehyde | 85 |
| Carbonyl Addition | Aldehyde, Isopropenyl Lithium | Isopropenyl Bromide, t-BuLi, THF, -78 °C | Triene | 78 |
| Ring-Closing Metathesis (RCM) | Triene | Grubbs II catalyst (5 mol %), CH2Cl2 (0.001 M), reflux | Macrocycle | 72 |
| Final Acylations | Macrocycle | Propionic anhydride, DMAP; Ac2O, DMAP | (-)-15-O-acetyl-3-O-propionylcharaciol | 85 |
Experimental Protocols
Protocol 1: B-alkyl Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the linear alkylborane fragment with the cyclopentane-derived vinyl iodide.
Materials:
-
Alkylborane fragment
-
Vinyl iodide fragment
-
Pd(dppf)Cl2
-
Potassium phosphate (B84403) (K3PO4), aqueous solution (1 M)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
-
Argon atmosphere
Procedure:
-
To a solution of the alkylborane (1.2 equiv) in THF (0.1 M) under an argon atmosphere, add the vinyl iodide (1.0 equiv).
-
Add the aqueous solution of K3PO4 (3.0 equiv).
-
Add Pd(dppf)Cl2 (0.05 equiv) to the reaction mixture.
-
Heat the mixture to 65 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the coupled product.
Protocol 2: Ring-Closing Metathesis (RCM) for Macrocyclization
This protocol details the macrocyclization of the triene precursor to form the jatrophane core.
Materials:
-
Triene precursor
-
Grubbs II (second-generation) catalyst
-
Dichloromethane (CH2Cl2), anhydrous and degassed
-
Argon atmosphere
Procedure:
-
Prepare a solution of the triene precursor in anhydrous and degassed CH2Cl2 (0.001 M) in a flask equipped with a reflux condenser under an argon atmosphere.
-
Add the Grubbs II catalyst (0.05 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the macrocyclic jatrophane diterpene.
Visualization of Synthetic Workflow and Biological Pathway
Synthetic Workflow
The following diagram illustrates the key stages in the enantioselective total synthesis of a jatrophane diterpene.
Caption: Key stages in jatrophane diterpene total synthesis.
Biological Activity: P-glycoprotein Inhibition
Jatrophane diterpenes have been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. Some studies suggest that this inhibition may be linked to the modulation of the PI3K/Akt/NF-κB signaling pathway, which is known to regulate P-gp expression.
Caption: Proposed mechanism of P-gp inhibition by jatrophanes.
Conclusion
The enantioselective synthesis of jatrophane diterpenes remains a challenging yet rewarding area of research. The protocols and data presented here, derived from successful total syntheses, provide a valuable resource for chemists aiming to construct these complex molecules. The continued development of novel synthetic methodologies will undoubtedly pave the way for the synthesis of a wider range of jatrophane analogues, facilitating further investigation into their promising therapeutic potential as multidrug resistance modulators and beyond.
Application Notes and Protocols for Jatrophane Derivatives in Cancer Chemotherapy Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Jatrophane derivatives, a class of diterpenoids primarily isolated from plants of the Euphorbia genus, have emerged as promising agents to counteract MDR.[1][2][3] These compounds have been shown to enhance the efficacy of conventional chemotherapeutic drugs by inhibiting the function of P-gp.[4][5][6]
These application notes provide an overview of the mechanisms of action of jatrophane derivatives and detailed protocols for their evaluation as chemosensitizing agents in cancer cell lines.
Mechanism of Action
The primary mechanism by which jatrophane derivatives enhance chemotherapy efficacy is through the modulation of P-glycoprotein. This is achieved through several interconnected actions:
-
Direct Inhibition of P-gp Efflux: Jatrophane derivatives can act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of chemotherapeutic substrates.[4][7] This leads to an increased intracellular accumulation of the anticancer drug, restoring its cytotoxic effect in resistant cells.[1][8]
-
Stimulation of P-gp ATPase Activity: Some jatrophane derivatives have been observed to stimulate the ATPase activity of P-gp.[1][7] This seemingly paradoxical effect is thought to be due to the jatrophane derivative acting as a P-gp substrate, leading to a futile cycle of ATP hydrolysis that does not result in the productive efflux of the chemotherapeutic agent. This can deplete the cell of ATP, further compromising its ability to resist the chemotherapy.
-
Modulation of Signaling Pathways: Certain jatrophane derivatives have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[7][9] This pathway is known to be involved in the upregulation of P-gp expression. By inhibiting this pathway, jatrophane derivatives can lead to a reduction in the total amount of P-gp in the cell membrane, further contributing to the reversal of MDR.[7][9]
Data Presentation: In Vitro Efficacy of Jatrophane Derivatives
The following tables summarize the in vitro activity of selected jatrophane derivatives in enhancing the sensitivity of MDR cancer cells to doxorubicin (B1662922) (DOX).
Table 1: P-gp Reversal Activity and Cytotoxicity of Jatrophane Derivatives
| Jatrophane Derivative | Cancer Cell Line | EC₅₀ for P-gp Reversal (nM) | IC₅₀ (µM) | Reference |
| Compound 17 | MCF-7/ADR | 182.17 ± 32.67 | > 20 | [1][8] |
| Euphodendroidin D | P-gp-transfected mouse lymphoma | Outperformed cyclosporin (B1163) A by a factor of 2 | Not specified | [5] |
| Nicaeenin G | NCI-H460/R | Significantly stronger sensitization than Dex-VER | Not specified | [10] |
| Compound 26 | HepG2/ADR, MCF-7/ADR | Potent modulator with greater chemoreversal than tariquidar | Less cytotoxic than tariquidar | [11][12] |
Table 2: Effect of Jatrophane Derivatives on Doxorubicin Cytotoxicity in MCF-7/ADR Cells
| Jatrophane Derivative | Concentration (µM) | Doxorubicin IC₅₀ (µM) | Reversal Fold | Reference |
| Compound 17 | 1 | Not specified | Higher reversal than verapamil | [1][8] |
| Component I (from E. Sororia) | Not specified | Increased sensitivity to P-gp substrate chemotherapeutics | Not specified | [7][9] |
| Jatrophane 1 (from E. dendroides) | Not specified | Strong reversal potential with paclitaxel (B517696) and doxorubicin | Not specified | [13] |
Experimental Protocols
Herein are detailed protocols for the evaluation of jatrophane derivatives as chemosensitizing agents.
Protocol 1: Cell Culture and Maintenance of MDR Cell Lines
-
Cell Lines: Use a pair of drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cell lines.
-
Culture Medium: Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Induction of Resistance: To maintain the MDR phenotype, supplement the culture medium for the resistant cell line with a low concentration of the selecting drug (e.g., doxorubicin).
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the jatrophane derivative alone, the chemotherapeutic agent alone, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve. The reversal fold can be calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of the jatrophane derivative.
Protocol 3: P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with various concentrations of the jatrophane derivative or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to a final concentration of 5 µM and incubate for another 1-2 hours.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation/emission ~485/528 nm).
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the jatrophane derivative indicates inhibition of P-gp efflux.
Protocol 4: P-gp ATPase Activity Assay
-
Membrane Preparation: Prepare membrane vesicles from P-gp overexpressing cells.
-
Assay Buffer: Use an assay buffer containing Tris-HCl, MgCl₂, ATP, and an ATP-regenerating system.
-
Reaction Initiation: Add the membrane vesicles to the assay buffer containing various concentrations of the jatrophane derivative.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: An increase or decrease in Pi release in the presence of the jatrophane derivative compared to the basal activity indicates stimulation or inhibition of P-gp ATPase activity, respectively.
Protocol 5: Western Blot Analysis for Signaling Proteins
-
Cell Treatment: Treat MDR cells with the jatrophane derivative for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the PI3K/Akt/NF-κB pathway (e.g., p-Akt, Akt, p-NF-κB, NF-κB) and P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for the evaluation of jatrophane derivatives.
Caption: Mechanism of action of jatrophane derivatives in overcoming MDR.
References
- 1. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Collateral sensitivity as a strategy against cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collateral sensitivity as a strategy against cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Jatrophane Cores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of complex jatrophane cores. The information is tailored for researchers, scientists, and drug development professionals working in synthetic organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Macrocyclization via Ring-Closing Metathesis (RCM)
Question: My Ring-Closing Metathesis (RCM) reaction to form the 12-membered jatrophane macrocycle is giving low yields or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low yields in the macrocyclization of jatrophane precursors via RCM are a common hurdle. Several factors can contribute to this issue. Here’s a systematic guide to troubleshooting:
-
Catalyst Choice: The choice of the ruthenium catalyst is critical. First-generation Grubbs catalysts may not be effective for sterically hindered or complex substrates. Second-generation Grubbs (e.g., G-II) or Hoveyda-Grubbs (e.g., HG-II) catalysts are generally more reactive and tolerant of various functional groups. For particularly challenging substrates, consider more specialized catalysts. In the synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, Hiersemann and coworkers successfully employed a second-generation Grubbs catalyst.[1][2]
-
Reaction Conditions:
-
Concentration: Macrocyclizations are highly sensitive to concentration. High concentrations can favor intermolecular oligomerization over the desired intramolecular RCM. Running the reaction under high dilution (typically 1-10 mM) is crucial to promote the intramolecular pathway.
-
Temperature: Elevated temperatures can sometimes lead to catalyst decomposition and the formation of byproducts. It's advisable to start at room temperature and gently heat if the reaction is sluggish. Some successful RCM macrocyclizations in jatrophane syntheses have been performed in refluxing toluene (B28343).
-
Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM. Toluene can be advantageous for reactions requiring higher temperatures. It's essential to use rigorously degassed and dry solvents to prevent catalyst deactivation.
-
-
Substrate-Related Issues:
-
Protecting Groups: Bulky protecting groups near the reacting alkenes can sterically hinder the approach of the catalyst. A change in protecting group strategy to less bulky alternatives might be necessary. An orthogonal protecting group strategy is often essential in jatrophane synthesis to selectively deprotect functional groups as needed.[3][4]
-
Alkene Isomerization: Isomerization of the double bond can be a significant side reaction, leading to undesired byproducts. This can sometimes be suppressed by the addition of radical inhibitors or by using specific catalysts less prone to isomerization.
-
-
Troubleshooting Steps:
-
Verify Substrate Purity: Ensure the diene precursor is of high purity, as impurities can poison the catalyst.
-
Optimize Catalyst Loading: While typical loadings are 1-5 mol%, challenging cyclizations may require higher loadings. However, excessive catalyst can lead to more byproducts.
-
Slow Addition: Adding the substrate slowly to a solution of the catalyst can help maintain high dilution conditions and favor the intramolecular reaction.
-
Catalyst Quenching: In some cases, quenching the catalyst upon completion of the RCM can prevent unwanted side reactions.
-
2. B-alkyl Suzuki-Miyaura Cross-Coupling
Question: I am experiencing low conversion rates in the B-alkyl Suzuki-Miyaura coupling to form a key C-C bond in my jatrophane intermediate. What are the likely causes and solutions?
Answer: The B-alkyl Suzuki-Miyaura cross-coupling is a powerful tool in jatrophane synthesis, but its success with complex substrates can be challenging. Here are common issues and troubleshooting strategies:
-
Instability of Boronates: Boronic acids and their esters can be prone to decomposition, particularly protodeboronation.[5]
-
Solution: Using more stable boronic esters, such as pinacol (B44631) esters, can prevent decomposition. Alternatively, potassium trifluoroborates are known for their enhanced stability.
-
-
Ligand and Catalyst Selection: The choice of ligand is crucial for the efficiency of the Suzuki coupling, especially with sterically demanding substrates.
-
Solution: For hindered substrates, bulky, electron-rich phosphine (B1218219) ligands like SPhos or Buchwald-type ligands are often more effective. A ligand screen may be necessary to find the optimal one for your specific reaction.
-
-
Base and Solvent System: The base plays a critical role in activating the boronic acid for transmetalation. The solvent system must be compatible with all reaction components.
-
Solution: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome. Solvents like toluene, THF, or dioxane, often with a small amount of water, are typically used. The water content can be critical and may require optimization.
-
-
Side Reactions:
-
Homocoupling: This occurs when two molecules of the boronic acid or the organic halide couple with each other. It can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen.
-
Protodeboronation: The cleavage of the C-B bond by a proton source. Using anhydrous conditions (when appropriate for the chosen boronate) and a non-protic solvent can mitigate this.
-
Table 1: Troubleshooting Guide for B-alkyl Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst/ligand system | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Boronate instability | Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborates. | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain an inert atmosphere. |
| Protodeboronation | Presence of protic sources | Use anhydrous solvents and reagents. |
3. Intramolecular Carbonyl-Ene Reaction
Question: I am struggling to control the diastereoselectivity of the intramolecular carbonyl-ene reaction for the formation of the cyclopentane (B165970) ring in my jatrophane precursor. What factors influence the stereochemical outcome?
Answer: The intramolecular carbonyl-ene reaction is a powerful method for constructing five-membered rings, but achieving high diastereoselectivity can be challenging. The stereochemical outcome is influenced by the transition state geometry.
-
Lewis Acid Catalyst: The choice of Lewis acid can significantly influence the diastereoselectivity by coordinating to the carbonyl oxygen and organizing the transition state. Common Lewis acids for this transformation include SnCl₄, TiCl₄, and various lanthanide triflates. Screening different Lewis acids is a key step in optimizing selectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Control: The inherent stereochemistry of the substrate plays a crucial role. The substituents on the ene and enophile components will influence the preferred conformation in the transition state, thereby directing the stereochemical outcome. In some cases, modifying protecting groups or adjacent stereocenters can alter the facial bias of the reaction.
-
Computational Studies: In complex systems like jatrophane precursors, DFT calculations can be a valuable tool to predict the most stable transition state geometries and thus the likely stereochemical outcome with different catalysts and substrates.
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM) for Jatrophane Macrocyclization (Adapted from Hiersemann et al.)
-
Preparation: A solution of the diene precursor in dry, degassed toluene (or DCM) is prepared at a concentration of approximately 1-5 mM.
-
Catalyst Addition: To a separate flask containing the chosen Grubbs catalyst (e.g., Grubbs II, 2-5 mol%), the diene solution is added slowly via a syringe pump over several hours. The reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched, often by adding ethyl vinyl ether to scavenge the catalyst. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Table 2: Representative Conditions for Key Reactions in Jatrophane Synthesis
| Reaction | Substrate Type | Catalyst/Reagent | Base/Solvent | Temp. | Yield | Reference |
| RCM | Acyclic diene precursor | Grubbs II (5 mol%) | Toluene | 80 °C | 60-75% | Hiersemann et al. |
| B-alkyl Suzuki | Vinyl iodide + alkylborane | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / THF/H₂O | 60 °C | 70-85% | Rinner et al. |
| Carbonyl-Ene | Unsaturated α-ketoester | SnCl₄ (1.1 eq) | CH₂Cl₂ | -78 °C | >90% (high d.r.) | Hiersemann et al. |
Visualizations
Caption: Retrosynthetic analysis of the jatrophane core.
Caption: Experimental workflow for RCM macrocyclization.
Caption: Troubleshooting logic for B-alkyl Suzuki-Miyaura coupling.
References
improving the yield of jatrophane extraction from Jatropha curcas
Welcome to the technical support center for improving the yield of jatrophane extraction from Jatropha curcas. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting jatrophane diterpenoids from Jatropha curcas?
A1: The most frequently employed methods for jatrophane extraction are conventional solvent-based techniques. Maceration is the most common, accounting for a significant portion of reported extractions.[1] Other prevalent methods include Soxhlet extraction, reflux with solvents, and percolation.[1] Modern techniques such as ultrasonic-assisted extraction (UAE) and supercritical CO2 extraction are also being explored to enhance yield and efficiency.[1]
Q2: Which solvents are most effective for jatrophane extraction?
A2: Jatrophane diterpenes have low to moderate polarity. Consequently, organic solvents are primarily used for their extraction. Commonly used solvents include n-hexane, petroleum ether, methanol, acetone, and chlorinated solvents like dichloromethane (B109758) and chloroform.[1] The choice of solvent will depend on the specific jatrophane derivatives being targeted and the subsequent purification steps.
Q3: From which part of the Jatropha curcas plant can the highest yield of jatrophanes be expected?
A3: While jatrophanes can be found in various parts of the plant, the roots of Jatropha species are a particularly rich source of a wide range of secondary metabolites, including macrocyclic diterpenes.[1] Many phytochemical studies have focused on the roots due to their use in traditional medicine. However, leaves and stems also contain these compounds.
Q4: How can I improve the efficiency of my extraction process?
A4: To improve efficiency, consider implementing modern extraction techniques like ultrasonic-assisted extraction (UAE). UAE utilizes acoustic cavitation to rupture plant cell walls, which increases mass transfer and facilitates better solvent penetration into the cellular matrix, often resulting in higher yields in shorter times. Pre-treatment of the plant material, such as drying and grinding to a uniform, fine powder, can also significantly increase the surface area available for extraction and improve yields.
Q5: Are there "green" extraction methods available for jatrophanes?
A5: Yes, supercritical fluid extraction (SFE) with CO2 is considered a green alternative to traditional solvent extraction. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. This method has been successfully applied to extract oil from Jatropha curcas and can be optimized for the selective extraction of diterpenes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Jatrophane Yield | 1. Inappropriate Solvent Polarity: The solvent may be too polar or non-polar to effectively solubilize the target jatrophanes. 2. Insufficient Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to allow for complete diffusion of the compounds from the plant matrix. 3. Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration. | 1. Solvent Optimization: Experiment with a gradient of solvents from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate, dichloromethane) to find the optimal solvent or solvent mixture for your target jatrophanes. 2. Parameter Optimization: For maceration, increase the extraction time. For Soxhlet extraction, ensure an adequate number of cycles. For UAE, optimize the time and temperature using a response surface methodology approach. 3. Material Preparation: Ensure the plant material is thoroughly dried and ground to a fine, consistent powder to maximize the surface area for extraction. |
| Co-extraction of Unwanted Compounds | 1. Solvent System: The chosen solvent may be solubilizing a wide range of compounds, including pigments, lipids, and other secondary metabolites, complicating purification. | 1. Sequential Extraction: Perform a step-wise extraction starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent to extract the jatrophanes. 2. Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between two immiscible solvents (e.g., hexane and methanol) to separate compounds based on their polarity. |
| Degradation of Target Compounds | 1. Heat Sensitivity: Some jatrophane diterpenes may be thermolabile and can degrade at the high temperatures used in methods like Soxhlet extraction. | 1. Use of Cold Extraction Methods: Employ maceration at room temperature or ultrasonic-assisted extraction at controlled, lower temperatures. 2. Supercritical Fluid Extraction: Utilize SFE with CO2, which can be performed at relatively low temperatures. |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifiers. | 1. Centrifugation: Spin the mixture at high speed to break the emulsion. 2. Addition of Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help to break the emulsion. 3. Filtration: Pass the mixture through a bed of celite or a phase separator filter. |
Data on Extraction Yields
While specific comparative data on jatrophane yield is limited in the literature, the following tables provide an overview of total oil and other compound yields from Jatropha curcas using various methods, which can serve as a baseline for optimizing jatrophane extraction.
Table 1: Comparison of Oil Yield from Jatropha curcas Seeds Using Different Extraction Methods
| Extraction Method | Solvent | Extraction Time (hours) | Oil Yield (%) | Reference |
| Soxhlet Extraction | Hexane | 8 | 48% | |
| Microwave-Assisted Extraction (MAE) | Water | 1 | 40% | |
| Maceration | Acetone | - | Varies | |
| Soxhlet Extraction | Aqueous Acetone (70%) | - | up to 15.9% (total extract) |
Table 2: Optimization of Ultrasonic-Assisted Extraction (UAE) for Triterpenoids from Jatropha curcas Leaves
| Parameter | Range Studied | Optimal Condition |
| Liquid-to-Solid Ratio | 8–20 mL/g | 16 mL/g |
| Ethanol Concentration | 60–85% | 70% |
| Extraction Time | 40–60 min | 50 min |
This data on triterpenoid (B12794562) extraction optimization can provide a starting point for developing an optimized UAE protocol for jatrophanes.
Experimental Protocols
Protocol 1: General Solvent Extraction (Maceration) of Jatrophanes
This protocol provides a general procedure for the extraction of jatrophane diterpenoids from the roots of Jatropha curcas.
1. Preparation of Plant Material:
-
Collect fresh roots of Jatropha curcas.
-
Wash the roots thoroughly with water to remove soil and other debris.
-
Air-dry the roots in a well-ventilated area away from direct sunlight until they are brittle.
-
Grind the dried roots into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh the powdered root material.
-
Place the powder in a large Erlenmeyer flask.
-
Add a non-polar solvent, such as n-hexane or petroleum ether, to the flask at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hexane extract.
-
The remaining plant material can be re-extracted with a solvent of medium polarity, such as dichloromethane or ethyl acetate, following the same procedure to isolate more polar jatrophanes.
3. Fractionation (Optional):
-
The crude extract can be further purified by liquid-liquid partitioning or column chromatography.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Jatrophanes
This protocol outlines a procedure for UAE, which can enhance extraction efficiency.
1. Preparation of Plant Material:
-
Prepare the dried, powdered plant material as described in Protocol 1.
2. Extraction:
-
Place a known amount of the powdered material into an extraction vessel.
-
Add the chosen solvent (e.g., 70% ethanol) at an optimized liquid-to-solid ratio (e.g., 16:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 300 W), and temperature (e.g., 50°C).
-
Sonicate for the optimized duration (e.g., 50 minutes).
-
After sonication, filter the mixture and collect the filtrate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizations
Jatrophane Biosynthesis Pathway
The biosynthesis of jatrophane diterpenes originates from geranylgeranyl pyrophosphate (GGPP). A key intermediate is casbene, which undergoes further cyclization and rearrangement to form the characteristic jatrophane skeleton.
References
Technical Support Center: Optimizing Reaction Conditions for Jatrophane Derivatization
Welcome to the technical support center for jatrophane derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the chemical modification of jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl groups of jatrophane diterpenes?
A1: The most frequently employed methods for derivatizing the sterically hindered and chemically sensitive hydroxyl groups of jatrophanes are acylation (esterification) and etherification. Due to the often-complex arrangement of functional groups, methods that proceed under mild conditions are preferred. These include:
-
Steglich Esterification: This method uses a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). It is effective for coupling carboxylic acids to sterically hindered alcohols under neutral conditions.
-
DMAP-Catalyzed Acylation: This is a highly efficient method using an acid anhydride (B1165640) or acyl chloride as the acylating agent in the presence of a stoichiometric or catalytic amount of DMAP. It is known to accelerate the acylation of even very hindered alcohols.
-
Williamson Ether Synthesis (for Etherification): This method involves the deprotonation of a hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Given the potential for side reactions with the complex jatrophane scaffold, this method must be optimized carefully.
Q2: How can I achieve selective derivatization of one hydroxyl group over others in a polyhydroxylated jatrophane?
A2: Achieving selectivity is a significant challenge due to the multiple reactive sites on the jatrophane core.[1] Strategies to enhance selectivity include:
-
Exploiting Steric Hindrance: Primary alcohols are generally more reactive than secondary, which are more reactive than tertiary alcohols. By carefully controlling reaction conditions (e.g., using a bulky acylating agent, lower temperatures, and shorter reaction times), it is possible to selectively acylate the most accessible hydroxyl group.
-
Protecting Groups: A common strategy involves the use of orthogonal protecting groups to mask certain hydroxyl groups while another is being derivatized. The choice of protecting group is critical and depends on the stability of the jatrophane to the protection and deprotection conditions.
-
Enzymatic Reactions: Lipases can offer high regioselectivity in the acylation of polyols under mild conditions, providing an alternative to purely chemical methods.
Q3: What are common side reactions to watch out for during jatrophane derivatization?
A3: The complex and often strained jatrophane skeleton is susceptible to several side reactions:
-
Acyl Migration: In poly-acylated jatrophanes, acyl groups can migrate between adjacent hydroxyl groups, particularly under basic or acidic conditions.[2]
-
Elimination Reactions: The presence of good leaving groups (e.g., after tosylation) or harsh basic/acidic conditions can lead to elimination reactions, forming unwanted double bonds.
-
Rearrangements: The intricate ring system of some jatrophanes can be prone to rearrangement under certain catalytic conditions.
-
Epimerization: The stereochemistry of certain centers can be sensitive to the reaction conditions, potentially leading to the formation of diastereomers.
Q4: What are the best practices for purifying jatrophane derivatives after a reaction?
A4: Purification of jatrophane derivatives often requires chromatographic techniques due to the potential for a mixture of products and the presence of unreacted starting materials and reagents.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. A careful selection of the solvent system is crucial to achieve good separation. Gradient elution is often necessary.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers or for obtaining highly pure compounds, preparative HPLC is often employed.
-
Crystallization: If the derivative is a crystalline solid, recrystallization can be an effective final purification step.
Troubleshooting Guides
Troubleshooting Low Yield in Acylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of the starting jatrophane. | Steric hindrance of the target hydroxyl group is preventing the reaction. | 1. Switch to a more powerful acylation method (e.g., from a simple acid-catalyzed esterification to a DMAP-catalyzed reaction with an acid anhydride).2. Increase the reaction temperature, but monitor for degradation.3. Use a less sterically hindered acylating agent if possible.4. Increase the equivalents of the acylating agent and catalyst. |
| Insufficient catalyst activity. | 1. For DMAP-catalyzed reactions, ensure the DMAP is fresh and not hydrated.2. For Steglich esterification, use fresh DCC or EDC. | |
| Deactivation of reagents by water in the reaction mixture. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Reaction starts but does not go to completion. | Reversible reaction reaching equilibrium. | 1. Use a larger excess of the acylating agent.2. If water is a byproduct (e.g., Fischer esterification), use a Dean-Stark trap or molecular sieves to remove it. |
Troubleshooting Poor Selectivity in Polyhydroxylated Jatrophanes
| Symptom | Possible Cause | Suggested Solution |
| Multiple products are formed (di-acylation, tri-acylation, etc.). | Reaction conditions are too harsh, leading to the acylation of less reactive hydroxyl groups. | 1. Lower the reaction temperature.2. Reduce the reaction time.3. Use a stoichiometric amount of the acylating agent instead of a large excess. |
| The inherent reactivity of the hydroxyl groups is similar. | 1. Employ a protecting group strategy to selectively block more reactive sites.2. Use a bulkier acylating agent that may only be able to access the most sterically available hydroxyl group. | |
| The wrong hydroxyl group is acylated. | Electronic effects are favoring acylation at an unexpected position. | 1. Change the solvent to alter the conformation of the jatrophane and the accessibility of different hydroxyl groups.2. Consider a protecting group strategy to direct the acylation. |
Data Presentation: Optimizing Acylation of a Model Jatrophane
The following tables present hypothetical but realistic data for the optimization of the acylation of a model jatrophane containing a primary, a secondary, and a sterically hindered tertiary hydroxyl group.
Table 1: Effect of Catalyst and Acylating Agent on Yield and Selectivity
Reaction Conditions: Jatrophane (1 equiv.), acylating agent (1.2 equiv.), catalyst (0.1 equiv. for DMAP, 1.2 equiv. for DCC), solvent (CH₂Cl₂), room temperature, 24 h.
| Acylating Agent | Catalyst | Total Yield (%) | Selectivity (Pri:Sec:Tert) |
| Acetic Anhydride | DMAP | 85 | 70:25:5 |
| Acetyl Chloride | Pyridine | 60 | 65:30:5 |
| Acetic Acid | DCC/DMAP | 75 | 75:20:5 |
| Pivaloyl Chloride | DMAP | 55 | 90:10:0 |
Table 2: Effect of Reaction Temperature and Time on a DMAP-Catalyzed Acylation
Reaction Conditions: Jatrophane (1 equiv.), acetic anhydride (1.2 equiv.), DMAP (0.1 equiv.), CH₂Cl₂.
| Temperature (°C) | Time (h) | Total Yield (%) | Selectivity (Pri:Sec:Tert) |
| 0 | 24 | 65 | 85:15:0 |
| 25 (Room Temp) | 12 | 78 | 75:20:5 |
| 25 (Room Temp) | 24 | 85 | 70:25:5 |
| 40 (Reflux) | 6 | 90 | 50:40:10 |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Jatrophane
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the jatrophane substrate (1 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1-1.2 equiv.) to the solution, followed by the dropwise addition of the desired acid anhydride or acyl chloride (1.1-2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: General Procedure for Steglich Esterification of a Jatrophane
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the jatrophane substrate (1 equiv.), the carboxylic acid (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.).
-
Dissolution: Dissolve the mixture in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU and wash it with cold CH₂Cl₂. If EDC is used, wash the reaction mixture with dilute HCl and then with saturated aqueous NaHCO₃.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for jatrophane acylation.
Caption: Troubleshooting logic for low yield in jatrophane derivatization.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming stability issues of jatrophane compounds in solution
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming stability issues encountered with jatrophane compounds in solution. The following information is based on general principles of organic compound stability and data from related diterpenoids, as direct stability studies on many jatrophane compounds are limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for jatrophane compounds in solution?
A1: Jatrophane diterpenes are often highly functionalized polyesters.[1][2] The ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4] Other potential degradation pathways include oxidation, epimerization, and photodegradation, especially for compounds with sensitive functional groups and conjugated double bonds.
Q2: What are the ideal storage conditions for jatrophane compounds?
A2: To minimize degradation, jatrophane compounds should be stored as a dry powder at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store in an airtight vial at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Which solvents are recommended for dissolving jatrophane compounds?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions due to its high solubilizing power. For aqueous-based assays, further dilution of the DMSO stock in an appropriate buffer is necessary. However, the final concentration of DMSO should be kept low (typically <0.5%) as it can affect cell-based assays.[5] Anhydrous ethanol (B145695) and methanol (B129727) can also be used, but their potential to participate in transesterification reactions over long-term storage should be considered.
Q4: How does pH affect the stability of jatrophane compounds?
A4: The stability of compounds with ester linkages is often pH-dependent. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of ester bonds, leading to the degradation of the jatrophane compound. For aqueous solutions, it is crucial to maintain a pH within a stable range, which should be determined empirically for each specific compound. Based on analogous diterpenoid lactones, a slightly acidic to neutral pH (around 2.0-6.0) may offer better stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time in stock solution. | Degradation of the jatrophane compound due to hydrolysis, oxidation, or other reactions. | 1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.3. Store stock solutions at -80°C instead of -20°C.4. Consider lyophilizing the compound with a suitable excipient for long-term storage. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility of the jatrophane compound. Many diterpenes exhibit limited solubility. | 1. Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of the experimental system.2. Use formulation strategies such as complexation with cyclodextrins to enhance solubility.3. Prepare a more dilute solution. |
| Inconsistent experimental results between batches. | Variability in the purity of the jatrophane compound due to degradation during storage or handling. | 1. Implement a strict protocol for the storage and handling of the compound.2. Regularly check the purity of the stock solution using analytical methods like HPLC or LC-MS.3. Ensure complete dissolution of the compound before use. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze the degradation products using mass spectrometry to identify potential degradation pathways.2. Adjust storage and experimental conditions (e.g., pH, temperature, light exposure) to minimize the formation of these products. |
Experimental Protocols
Protocol 1: Preparation and Storage of Jatrophane Stock Solutions
-
Weighing: On an analytical balance, accurately weigh the desired amount of the jatrophane compound in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but caution should be exercised to avoid thermal degradation.
-
Aliquoting: Dispense the stock solution into single-use, amber-colored glass vials or polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
-
Usage: For experiments, thaw a single aliquot and use it immediately. Discard any remaining solution in the thawed aliquot; do not refreeze.
Protocol 2: Monitoring Jatrophane Stability by HPLC
-
Sample Preparation: Prepare a solution of the jatrophane compound in the desired solvent or buffer at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS). Record the peak area of the parent compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC and record the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the remaining jatrophane compound at each time point relative to the initial concentration. This data can be used to determine the degradation kinetics.
Signaling Pathways and Workflows
Caption: Recommended workflow for preparing and handling jatrophane compound solutions.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jatrophane Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of jatrophane diterpenes using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC modes for jatrophane purification?
A1: Both normal-phase (NP) and reversed-phase (RP) HPLC are commonly employed for the final purification of jatrophanes. The choice depends on the specific jatrophane analogues and the impurities present in the sample. NP-HPLC is often used for separating isomers, while RP-HPLC is effective for separating compounds with different polarities.[1]
Q2: Which stationary phases are recommended for jatrophane purification?
A2: For NP-HPLC, silica-based columns are a standard choice.[2] For RP-HPLC, C18 columns are widely used and effective for separating many jatrophane diterpenoids.[3] The selection of the stationary phase is critical and should be based on the polarity of the target jatrophanes.[4][5]
Q3: What mobile phases are typically used for jatrophane separation?
A3: In NP-HPLC, mixtures of non-polar solvents like hexane (B92381) or cyclohexane (B81311) with more polar solvents such as ethyl acetate (B1210297) and ethanol (B145695) are common. For RP-HPLC, gradients of water and acetonitrile (B52724) or methanol (B129727) are frequently used. The mobile phase composition is a critical parameter for optimizing separation and resolution.
Q4: How can I detect jatrophanes during HPLC purification?
A4: Jatrophanes can often be detected using a UV detector, with 254 nm being a commonly cited wavelength. A Diode Array Detector (DAD) can also be beneficial for obtaining UV spectra of the peaks, which aids in identification.
Q5: What are the key steps in sample preparation before HPLC purification of jatrophanes?
A5: Proper sample preparation is crucial to protect the HPLC column and achieve good separation. A typical workflow involves initial extraction from the source material, followed by preliminary fractionation using techniques like column chromatography or solid-phase extraction (SPE) to remove major impurities. Before injection, the sample should be dissolved in a solvent compatible with the mobile phase and filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC purification of jatrophanes.
Problem 1: Poor Resolution or Co-eluting Peaks
Possible Causes:
-
Inappropriate mobile phase composition.
-
Unsuitable stationary phase.
-
Suboptimal flow rate.
-
Column degradation.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can improve the separation of complex mixtures. A shallow gradient often enhances the resolution of closely eluting peaks.
-
Solvent Strength: Adjust the ratio of organic to aqueous solvent in RP-HPLC or the ratio of polar to non-polar solvent in NP-HPLC.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If resolution is still poor after mobile phase optimization, consider a column with a different selectivity (e.g., a different bonded phase like C8 or phenyl for RP-HPLC).
-
Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.
-
-
Adjust the Flow Rate:
-
Lowering the flow rate can increase resolution, although it will also increase the run time.
-
Problem 2: Peak Tailing
Possible Causes:
-
Secondary interactions between the analyte and the stationary phase.
-
Column overload.
-
Extra-column effects.
-
Interfering compounds.
Solutions:
-
Address Secondary Interactions:
-
Mobile Phase pH: For RP-HPLC, adjusting the pH of the mobile phase can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, which can cause tailing with basic compounds. Operating at a low pH (e.g., <3) can often improve peak shape for basic analytes.
-
Column Choice: Use a high-purity, well-end-capped column to minimize silanol interactions.
-
-
Check for Overload:
-
Dilute the sample and inject a smaller volume to see if peak shape improves.
-
-
Minimize Extra-Column Volume:
-
Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.
-
-
Investigate Co-elution:
-
An apparent tail could be a small, unresolved peak. Improving the resolution by optimizing the mobile phase or using a more efficient column may resolve the two peaks.
-
Problem 3: Unstable or Drifting Baseline
Possible Causes:
-
Contaminated mobile phase.
-
Column not properly equilibrated.
-
Detector issues (e.g., lamp failure).
-
Air bubbles in the system.
Solutions:
-
Ensure Mobile Phase Quality:
-
Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Filter and degas the mobile phase before use to remove impurities and dissolved gases.
-
-
Proper Column Equilibration:
-
Equilibrate the column with the initial mobile phase for a sufficient amount of time before starting the run, especially when using a new mobile phase or after the system has been idle.
-
-
Check the Detector:
-
Monitor the detector lamp's energy. A failing lamp can cause baseline drift.
-
-
Degas the System:
-
If air bubbles are suspected, purge the pump and detector to remove them.
-
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Jatrophane Purification
-
Column: C18, 5 µm particle size, e.g., 250 x 10 mm (preparative) or 250 x 4.6 mm (analytical).
-
Mobile Phase:
-
Solvent A: HPLC-grade water.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Gradient Program: A typical starting point would be a linear gradient from 50% B to 100% B over 30-40 minutes. This can be optimized based on the separation achieved.
-
Flow Rate: For a 4.6 mm ID column, a flow rate of 1.0 mL/min is common. For a 10 mm ID preparative column, the flow rate would be scaled up accordingly (e.g., 4-5 mL/min).
-
Detection: UV at 254 nm.
-
Injection Volume: This will depend on the sample concentration and column size. For analytical scale, 10-20 µL is typical. For preparative scale, it could be much larger.
-
Sample Preparation: Dissolve the partially purified jatrophane fraction in the initial mobile phase composition and filter through a 0.45 µm filter before injection.
Protocol 2: General Normal-Phase HPLC Method for Jatrophane Purification
-
Column: Silica, 5 µm particle size, e.g., 250 x 10 mm (preparative) or 250 x 4.6 mm (analytical).
-
Mobile Phase:
-
A mixture of hexane (or cyclohexane), ethyl acetate, and ethanol. A starting point could be a ratio like 85:7:0.7 (cyclohexane:ethyl acetate:ethanol), which can be adjusted to optimize selectivity.
-
-
Elution Mode: Typically isocratic for NP-HPLC, but a gradient can also be used.
-
Flow Rate: Similar to RP-HPLC, scaled according to the column dimensions.
-
Detection: UV at 254 nm.
-
Sample Preparation: Ensure the sample is dissolved in a solvent that is miscible with the mobile phase and is relatively weak in terms of elution strength (e.g., the mobile phase itself or a less polar solvent). Filter before injection.
Data Presentation
Table 1: Example HPLC Parameters for Jatrophane Purification
| Parameter | Reversed-Phase Method Example | Normal-Phase Method Example |
| Stationary Phase | C18 (AccQ-Tag) | Silica |
| Mobile Phase | Water-Acetonitrile Gradient | Cyclohexane/Ethyl Acetate/Ethanol |
| Flow Rate | 0.2 mL/min (analytical) | Variable (scaled to column) |
| Detection | UV at 254 nm | UV |
| Elution Mode | Gradient | Isocratic or Gradient |
Visualizations
Caption: General workflow for the purification of jatrophanes.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Navigating the Complexities of Jatrophane Isomer Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals working with complex mixtures of jatrophane isomers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: Why is the separation of jatrophane isomers so challenging?
A1: The separation of jatrophane isomers is inherently difficult due to a combination of factors:
-
High Structural Similarity: Isomers possess the same molecular formula and often have very similar physicochemical properties, such as polarity and molecular weight, making them difficult to resolve with standard chromatographic techniques.[1]
-
Stereochemical Complexity: Jatrophane diterpenes have a complex three-dimensional structure with multiple chiral centers, leading to a large number of potential stereoisomers (enantiomers and diastereomers).[2]
-
Co-occurrence in Nature: Plants from the Euphorbiaceae family, the primary source of jatrophanes, typically produce a complex mixture of structurally related analogues.[2][3]
-
Flexibility of the Macrocyclic Ring: The 12-membered ring in the jatrophane skeleton is highly flexible, allowing the molecule to adopt multiple conformations, which can further complicate separation.[4]
Q2: What are the most common analytical techniques for separating and identifying jatrophane isomers?
A2: A multi-step approach is typically required.[3] The most common techniques include:
-
Chromatography: A combination of methods is often employed, including open column chromatography (using silica (B1680970) gel or polyamide), vacuum liquid chromatography (VLC), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) in both normal and reversed-phase modes.[5]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC, and NOESY) is crucial for the structural elucidation and differentiation of isomers.[5] High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition.[5]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Q3: Are there specific HPLC columns that are recommended for jatrophane isomer separation?
A3: While there is no single "best" column, reversed-phase columns, such as C18, are commonly used. However, for particularly challenging separations of positional or geometric isomers, columns with different selectivities, like phenyl-hexyl or pentafluorophenyl (PFP) phases, may offer improved resolution. For chiral separations of enantiomers, specialized chiral stationary phases (CSPs) are necessary.[6]
Troubleshooting Guides
HPLC Separation Issues
Q4: My HPLC chromatogram shows significant peak tailing for my jatrophane isomer peaks. What could be the cause and how can I fix it?
A4: Peak tailing in the HPLC separation of jatrophane isomers can be caused by several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Jatrophane polyesters can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing.[7] Solution: Use a modern, high-purity, end-capped column. Add a small amount of a competitive base, like triethylamine, to the mobile phase to block active sites. Consider using a mobile phase with a slightly acidic pH to suppress the ionization of silanols. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[8] Solution: Reduce the injection volume or dilute the sample. If high loading is necessary for preparative work, consider using a larger diameter column. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape. Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column.[7] |
Q5: I am struggling to achieve baseline resolution between two closely eluting jatrophane isomers. How can I improve the separation?
A5: Improving the resolution of closely eluting isomers often requires a systematic optimization of chromatographic conditions.
| Parameter | Optimization Strategy |
| Mobile Phase Composition | Selectivity (α): This is often the most effective parameter.[9] Try changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol) as this can alter the elution order.[10] Modifying the pH of the mobile phase can also influence selectivity, especially if the isomers have different pKa values. Retention Factor (k'): Increase the retention time by decreasing the percentage of the organic solvent in the mobile phase. This provides more time for the isomers to interact with the stationary phase and separate.[9] |
| Stationary Phase | If optimizing the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or PFP column) to exploit different separation mechanisms like π-π interactions.[1] |
| Column Efficiency (N) | Increase the column length or use a column with smaller particle sizes (UHPLC) to increase the number of theoretical plates and improve peak sharpness.[1][9] |
| Temperature | Increasing the column temperature can improve mass transfer and peak efficiency, sometimes leading to better resolution. However, ensure your compounds are stable at higher temperatures.[11] |
| Flow Rate | Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[12] |
Q6: My chromatogram shows peak fronting. What is the likely cause?
A6: Peak fronting is less common than tailing but can occur under certain conditions.
| Potential Cause | Troubleshooting Steps |
| Sample Overload (Concentration) | High concentrations of the sample can lead to non-linear adsorption isotherms.[4] Solution: Dilute the sample and reinject. |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.[8] Solution: Ensure the sample is completely dissolved. Consider using a different injection solvent in which the sample is more soluble, while still being mindful of solvent strength mismatch with the mobile phase. |
| Column Collapse | This is a more severe issue where the packed bed of the column is damaged, often due to extreme pH or pressure.[8] Solution: This is irreversible, and the column will need to be replaced. Always operate within the manufacturer's recommended pH and pressure limits. |
Flash Chromatography and Sample Preparation
Q7: During flash chromatography of my crude jatrophane extract, all my compounds are eluting together near the solvent front. What should I do?
A7: This indicates that your chosen solvent system is too polar. To achieve separation, you need to decrease the elution strength.
-
Solution: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) gradient, decrease the initial concentration of ethyl acetate. It is crucial to develop an appropriate solvent system using thin-layer chromatography (TLC) before running the flash column. Aim for a solvent system that gives your target compounds an Rf value between 0.2 and 0.4 on the TLC plate.
Q8: My jatrophane isomers seem to be degrading on the silica gel during flash chromatography. How can I mitigate this?
A8: Some jatrophane esters can be sensitive to the acidic nature of silica gel.
-
Solution: You can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed into the solvent used to pack the column. Alternatively, consider using a different stationary phase, such as alumina (B75360) (neutral or basic) or a bonded phase like diol or amino-propyl silica.[13]
Quantitative Data Summary
The following table provides a representative example of how to present quantitative data from the purification of jatrophane isomers. Note: The values presented here are for illustrative purposes and will vary depending on the plant source and extraction/purification methods used.
| Jatrophane Isomer | Isolation Method | Purity (by HPLC-UV) | Yield (mg/g of crude extract) |
| Jatrophane A | Flash Chromatography -> Prep-HPLC (C18) | >98% | 1.2 |
| Jatrophane B (isomer of A) | Flash Chromatography -> Prep-HPLC (C18) | >97% | 0.8 |
| Jatrophane C | Flash Chromatography -> Prep-HPLC (Phenyl) | >99% | 0.5 |
Detailed Experimental Protocols
General Protocol for the Isolation of Jatrophane Diterpenes from Euphorbia species
This protocol is a generalized multi-step procedure for the isolation and purification of jatrophane diterpenes.[3]
-
Extraction:
-
Powdered, dried plant material is macerated or percolated with a mixture of dichloromethane:acetone (2:1) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Defatting and Chlorophyll Removal:
-
The crude extract is suspended in a methanol:water (3:1) mixture.
-
This suspension is subjected to vacuum filtration through a pad of reversed-phase C18 silica gel to remove non-polar constituents like fats and chlorophylls.
-
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The defatted extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a stepwise gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Fractions are collected and monitored by TLC. TLC plates can be visualized by spraying with a 1% ceric sulfate (B86663) solution in 10% sulfuric acid followed by heating, which typically shows polyester (B1180765) diterpenes as dark brown spots.
-
-
Intermediate Purification (Sephadex LH-20):
-
Fractions rich in diterpenes (identified by TLC and/or 1H-NMR) are pooled and subjected to size-exclusion chromatography on a Sephadex LH-20 column.
-
A common mobile phase for this step is a mixture of hexane:acetone:methanol. This step is effective at removing remaining pigments and other unwanted materials.
-
-
Final Purification (Preparative HPLC):
-
The semi-purified fractions are subjected to preparative HPLC for the final isolation of individual isomers.
-
A common setup is a silica-based column (e.g., C18 or a normal phase column) with a gradient elution system. For example, a normal phase separation might use a hexane:ethyl acetate gradient.
-
Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the pure jatrophane isomers.
-
-
Structure Elucidation:
-
The structure and stereochemistry of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC, NOESY) and HR-MS.
-
Visualizations
Experimental Workflow for Jatrophane Isomer Separation
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. chromtech.com [chromtech.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of ring-closing metathesis in jatrophane synthesis
Welcome to the technical support center for Ring-Closing Metathesis (RCM) in the synthesis of jatrophane diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical macrocyclization step.
Troubleshooting Guide
This guide addresses common issues encountered during the RCM stage of jatrophane synthesis in a question-and-answer format.
Question: My RCM reaction to form the 12-membered jatrophane ring is giving a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in the jatrophane macrocyclization is a common challenge. The formation of the sterically hindered 12-membered ring can be difficult. Here are the primary factors to investigate:
-
Catalyst Choice and Activity: The selection of the ruthenium catalyst is critical. For complex, sterically demanding substrates like jatrophane precursors, second-generation Grubbs (e.g., Grubbs-II) or Hoveyda-Grubbs catalysts are often required for sufficient reactivity. Catalyst decomposition is a major cause of reaction failure.
-
Troubleshooting Steps:
-
Switch to a more robust catalyst: If using a first-generation catalyst, consider switching to a second-generation Grubbs or a Hoveyda-Grubbs catalyst, which are known for their higher activity and stability.
-
Use fresh, high-quality catalyst: Ruthenium catalysts can degrade over time, especially if not stored under an inert atmosphere.
-
Portion-wise addition: For reactions at elevated temperatures, adding the catalyst in multiple portions throughout the reaction can maintain a sufficient concentration of the active species.[1]
-
-
-
Substrate and Solvent Purity: Ruthenium catalysts are sensitive to impurities. Trace amounts of acids, bases, or coordinating functional groups in your substrate or solvent can poison the catalyst.[2] For instance, basic impurities like morpholine (B109124) in toluene (B28343) have been shown to halt the reaction.[2]
-
Troubleshooting Steps:
-
Rigorous purification of the diene precursor: Ensure your jatrophane diene precursor is of the highest purity. Use flash chromatography and ensure complete removal of solvents from previous steps.
-
Use anhydrous, degassed solvents: Solvents should be freshly dried and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Techniques such as freeze-pump-thaw or sparging with an inert gas (e.g., argon) for an extended period are recommended.[1][3] Acid-washing of solvents like toluene can remove basic impurities.
-
-
-
Reaction Concentration and Temperature: The concentration of the reaction is a crucial parameter to favor intramolecular RCM over intermolecular oligomerization. High dilution is generally required for macrocyclization. The reaction temperature needs to be optimized to ensure catalyst activity without promoting decomposition.
-
Troubleshooting Steps:
-
Optimize concentration: Typical concentrations for macrocyclization are in the range of 0.1 to 10 mM. If you are observing oligomers, decrease the concentration.
-
Systematic temperature screening: Start at a lower temperature (e.g., room temperature or 40 °C) and gradually increase it. Some reactions may require elevated temperatures (e.g., refluxing toluene at 80-110 °C) to overcome the activation barrier for ring closure.
-
-
Question: I am observing the formation of significant amounts of dimeric or oligomeric byproducts. How can I minimize these?
Answer:
The formation of dimers and other oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular ring-closing.
-
High Dilution: This is the most effective strategy to favor the intramolecular reaction.
-
Troubleshooting Steps:
-
Decrease substrate concentration: As mentioned above, operate at high dilution (typically 0.1-1 mM for large rings).
-
Slow addition: Employing a syringe pump to slowly add the diene precursor and/or the catalyst to the reaction vessel over a prolonged period can maintain a low instantaneous concentration, further promoting intramolecular cyclization.
-
-
-
Catalyst Loading: While a sufficient amount of catalyst is necessary, excessively high loadings can sometimes promote side reactions.
-
Troubleshooting Steps:
-
Optimize catalyst loading: Systematically vary the catalyst loading. While loadings can range from 1-10 mol%, higher loadings are often necessary for challenging substrates. However, if oligomerization is an issue, try reducing the loading in conjunction with other optimization strategies.
-
-
Question: The stereoselectivity of my RCM reaction is poor, leading to a mixture of E/Z isomers. How can I improve this?
Answer:
The stereoselectivity of RCM to form macrocycles can be influenced by the catalyst, substrate structure, and reaction conditions. For many macrocycles, the E-isomer is thermodynamically more stable.
-
Catalyst Selection: Different generations and types of catalysts can exhibit different stereoselectivities.
-
Troubleshooting Steps:
-
Screen different catalysts: While Grubbs-II and Hoveyda-Grubbs catalysts often favor the E-isomer in macrocyclizations, specialized catalysts have been developed for Z-selectivity. It is worth screening a variety of commercially available catalysts.
-
-
-
Reaction Conditions: Temperature and solvent can influence the E/Z ratio.
-
Troubleshooting Steps:
-
Vary the temperature: Running the reaction at different temperatures can alter the stereochemical outcome.
-
Solvent screening: The polarity and coordinating ability of the solvent can impact the transition state of the metathesis reaction and thus the stereoselectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: Which Grubbs catalyst is best for jatrophane synthesis?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific jatrophane precursor. However, for the formation of the sterically demanding 12-membered ring, second-generation catalysts like Grubbs-II and Hoveyda-Grubbs II are generally the most successful due to their higher reactivity and stability. In some reported syntheses of jatrophane diterpenes, the Grubbs second-generation catalyst has been used effectively.
Q2: How do I know if my catalyst is still active?
A2: A simple way to check for catalyst activity is to add a small amount of a reactive, simple diene (e.g., diallyl ether) to a small aliquot of the reaction mixture. If the catalyst is active, you should observe the formation of ethylene (B1197577) gas (bubbling). Additionally, monitoring the reaction by TLC or LC-MS will show the consumption of the starting material and the appearance of the product. If the reaction has stalled, the catalyst may have decomposed.
Q3: What is the best solvent for RCM in jatrophane synthesis?
A3: Toluene and dichloromethane (B109758) (DCM) are the most commonly used solvents for RCM. Toluene is often preferred for reactions requiring higher temperatures due to its higher boiling point. It is crucial that the solvent is anhydrous and thoroughly deoxygenated.
Q4: How can I effectively remove ruthenium byproducts after the reaction?
A4: Removing residual ruthenium is essential, especially in the context of drug development. Several methods are available:
-
Silica (B1680970) gel chromatography: This is the most common method, but colored ruthenium species can sometimes be difficult to separate completely.
-
Treatment with scavengers: Adding reagents like triphenylphosphine (B44618) oxide or dimethyl sulfoxide (B87167) (DMSO) followed by filtration through a plug of silica gel can effectively remove ruthenium byproducts. Isocyanide-based scavengers have also been shown to be highly effective.
-
Aqueous extraction: For some catalyst systems, simple aqueous extraction can significantly reduce ruthenium levels.
Q5: How should I monitor the progress of my RCM reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), looking for the consumption of the starting diene and the appearance of a new, typically less polar, product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used to determine the ratio of starting material to product.
Quantitative Data Summary
The following tables summarize reaction conditions from various studies on ring-closing metathesis for the synthesis of jatrophane-related macrocycles.
Table 1: Comparison of RCM Catalysts in Jatrophane Synthesis
| Catalyst | Substrate Type | Solvent | Temperature (°C) | Concentration (mM) | Yield (%) | Reference |
| Grubbs I | Simple diene | Toluene | 60 | N/A | Mixture of E/Z | |
| Grubbs II | Jatrophane Precursor | Toluene | 110 | 1 | 55 | |
| Hoveyda-Grubbs II | Jatrophane Precursor | Dichloroethane | Reflux | N/A | 89 | |
| Tungsten Alkylidene | Epothilone Precursor | Mesitylene | 25 | 6 | up to 97 (Z-selective) |
Table 2: Effect of Reaction Parameters on RCM Yield
| Parameter | Variation | Substrate | Catalyst | Yield (%) | Observations | Reference |
| Temperature | 40 °C vs 60 °C | Dipeptide | Grubbs II | Higher at 40 °C | Increased catalyst degradation at 60 °C | |
| Concentration | 0.02 M vs. higher | Glecaprevir precursor | N/A | Optimized at 0.02 M | Minimized dimer formation | |
| Catalyst Loading | 1.2 mol% vs 3.0 mol% | Diene 11 | Mo-based | Similar | Higher selectivity at lower loading | |
| Solvent | Toluene vs DCM | N/A | N/A | Toluene gave better impurity profile | N/A |
Experimental Protocols
Detailed Methodology for RCM in the Total Synthesis of a Jatrophane Diterpene (Adapted from Schnabel & Hiersemann, 2009)
This protocol describes the ring-closing metathesis to form the 12-membered ring of a jatrophane precursor.
Materials:
-
Jatrophane diene precursor
-
Grubbs second-generation catalyst
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a reflux condenser and a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
-
Solvent Degassing: Anhydrous toluene is degassed by sparging with argon for at least 30 minutes.
-
Reaction Setup: The jatrophane diene precursor is dissolved in the degassed, anhydrous toluene to achieve a final concentration of approximately 1 mM. The solution is heated to reflux (approx. 110 °C).
-
Catalyst Addition: The Grubbs second-generation catalyst (typically 5-10 mol%) is added to the refluxing solution in one portion.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically stirred at reflux for several hours until the starting material is consumed.
-
Reaction Quenching: After completion, the reaction is cooled to room temperature. To quench the catalyst and prevent potential side reactions, a few drops of ethyl vinyl ether can be added, and the mixture is stirred for an additional 30 minutes.
-
Workup and Purification: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired jatrophane macrocycle.
Visualizations
Caption: Troubleshooting flowchart for low RCM yield.
Caption: General experimental workflow for jatrophane RCM.
References
addressing low yields in the isolation of minor jatrophane analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the isolation of minor jatrophane analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in isolating minor jatrophane analogs?
A1: The primary challenges stem from the inherent complexity of the natural source material. Plants in the Euphorbiaceae family produce intricate mixtures of structurally similar jatrophane diterpenes.[1][2] Minor analogs are present in very low concentrations, making their separation from major, more abundant analogs difficult. This necessitates a multi-step and highly optimized separation protocol to achieve successful isolation.[1][2]
Q2: Which plant parts are typically richest in jatrophane diterpenoids?
A2: Jatrophane diterpenoids can be found in various parts of the plant, including the roots, leaves, stems, fruits, seeds, and latex.[1] The latex of many Euphorbia species is often a potent source of these compounds. The choice of plant part for extraction can significantly impact the profile and yield of the isolated analogs.
Q3: What are the general steps for isolating jatrophane diterpenes?
A3: A typical isolation workflow involves:
-
Extraction: Maceration of the dried and powdered plant material with an appropriate solvent at room temperature.
-
Solvent Evaporation: Removal of the extraction solvent under reduced pressure.
-
Chromatographic Separation: A multi-step process often involving a combination of techniques such as column chromatography (e.g., silica (B1680970) gel) and preparative high-performance liquid chromatography (HPLC), often in a reversed-phase mode.
Q4: Why is a multi-step separation protocol necessary?
A4: Due to the presence of numerous structurally related analogs with similar polarities, a single chromatographic step is insufficient to resolve and purify minor compounds. A multi-step approach, often employing different separation principles (e.g., normal phase followed by reversed-phase chromatography), is crucial for isolating minor jatrophanes from their more abundant congeners.
Troubleshooting Guide: Addressing Low Yields
Low yields of minor jatrophane analogs can be attributed to several factors throughout the isolation process. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Inefficient Initial Extraction
Symptoms:
-
Low total extract weight from the plant material.
-
Target compounds are not detected in the crude extract via preliminary analysis (e.g., TLC, LC-MS).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice | Jatrophanes are typically of low to moderate polarity. Consider using solvents like ethanol, methanol, chloroform, or acetone. A sequential extraction with solvents of increasing polarity may also be effective. |
| Insufficient Extraction Time | Maceration times are critical. While some protocols suggest a few hours with heating, others rely on prolonged soaking (overnight or longer) at room temperature. Ensure the plant material is adequately exposed to the solvent. |
| Poor Plant Material Quality | The concentration of secondary metabolites can vary based on the plant's age, growing conditions, and harvest time. If possible, use freshly collected and properly identified plant material. |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
Problem 2: Loss of Compound During Chromatographic Purification
Symptoms:
-
Target compounds are present in the crude extract but are lost after one or more chromatography steps.
-
Fractions containing the target compound are complex and difficult to purify further.
-
Significant tailing or poor resolution in chromatographic profiles.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Column Chromatography Conditions | The choice of stationary phase (e.g., silica gel, polyamide) and the mobile phase gradient is critical. For silica gel, a common mobile phase is a petroleum ether/acetone gradient. Methodical optimization of the solvent system is necessary to achieve separation. |
| Irreversible Adsorption on Stationary Phase | Highly polar or acidic compounds can bind irreversibly to silica gel. If this is suspected, consider using a different stationary phase like polyamide or reversed-phase silica (C18). |
| Co-elution with Major Analogs | Minor analogs often co-elute with major ones. Employing orthogonal separation techniques can resolve this. For example, follow a normal-phase separation with a reversed-phase HPLC purification step. |
| Compound Degradation | Some jatrophane esters may be sensitive to acidic or basic conditions. Ensure solvents are neutral and avoid prolonged exposure to harsh conditions. |
Experimental Protocols
General Extraction Protocol
This protocol is a generalized procedure based on methodologies reported in the literature.
-
Preparation of Plant Material: Air-dry the collected plant material (e.g., roots, whole plant) and grind it into a fine powder.
-
Maceration:
-
Soak the powdered plant material (e.g., 150 g) in a suitable solvent such as 96% ethanol.
-
Extraction can be performed with heating for a shorter duration (e.g., 2 hours) followed by overnight maceration at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Multi-Step Chromatographic Purification Protocol
This protocol outlines a typical multi-step separation strategy.
-
Initial Fractionation (Dry Flash or Column Chromatography):
-
Adsorb the crude extract (e.g., 25 g) onto silica gel.
-
Pack a column with silica gel and elute with a gradient of increasing polarity, for instance, a petroleum ether/acetone mixture.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Secondary Purification (Column Chromatography):
-
Subject the pooled fractions containing the compounds of interest to further column chromatography using an isocratic or shallow gradient mobile phase (e.g., acetone/petroleum ether 12.5/87.5) to achieve better separation.
-
-
Final Purification (Preparative HPLC):
-
For final purification of minor analogs, use preparative reversed-phase liquid chromatography (RP-LC).
-
A typical system might involve an Agilent 1100 series liquid chromatograph with a diode-array detector.
-
The choice of column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water gradients) will need to be optimized for the specific compounds.
-
Quantitative Data Summary
The yields of minor jatrophane analogs are often low, as illustrated by the following examples from the literature:
| Plant Material | Starting Amount | Compound Isolated | Final Yield (mg) | Reference |
| Euphorbia nicaeensis roots | 152 g (dried) | Compound 1 | 1.2 | |
| Euphorbia nicaeensis roots | 152 g (dried) | Compound 2 | 0.8 |
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of minor jatrophane analogs.
A typical workflow for isolating minor jatrophane analogs.
Troubleshooting Logic for Low Yields
This diagram outlines a logical approach to troubleshooting low yields during the purification process.
A decision tree for troubleshooting low purification yields.
References
Validation & Comparative
Unlocking the Therapeutic Potential of Jatrophane Diterpenoids: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenoids, a complex class of natural products primarily isolated from the Euphorbiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] These activities, ranging from anticancer and anti-inflammatory to the reversal of multidrug resistance (MDR) in cancer cells, position jatrophane diterpenoids as promising scaffolds for the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of key jatrophane diterpenoids, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anticancer Activity: Targeting Cell Proliferation and Survival Pathways
Jatrophane diterpenoids exhibit significant cytotoxic effects against a variety of cancer cell lines. The core jatrophane skeleton, a macrocyclic diterpene based on a bicycle[10.3.0]pentadecane framework, is a crucial feature for this activity. Modifications to this core, particularly the degree and position of oxygenation and esterification, play a pivotal role in modulating their potency.
A notable mechanism of action for some jatrophane diterpenoids involves the inhibition of the ATR-Chk1 signaling pathway, a critical cell cycle checkpoint. For instance, euphpepluones isolated from Euphorbia peplus have been shown to suppress the camptothecin-induced phosphorylation of Chk1, indicating a disruption of this DNA damage response pathway.
Comparative Cytotoxicity of Jatrophane Diterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | Various | Not specified, but potent | |
| Jatropholone B | AGS (gastric adenocarcinoma), HL-60 (leukemia), SK-MES-1 (lung cancer), J82 (bladder carcinoma) | Active | |
| Jatropholone A | Inactive | Inactive | |
| Acetylated Jatropholone A | Active | Active | |
| Pubescenol | MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS) | Moderately active | |
| Helioscopinolide A | MCF-7, NCI-H460, SF-268 | Moderately active | |
| Helioscopinolide B | MCF-7, NCI-H460, SF-268 | Moderately active |
Key SAR Insights for Anticancer Activity:
-
The presence and nature of ester groups on the jatrophane core significantly influence cytotoxicity.
-
The stereochemistry of the molecule, as seen in the difference between jatropholone A and B, is critical for activity.
-
Acetylation of inactive compounds, such as jatropholone A, can confer antiproliferative activity.
Reversal of Multidrug Resistance: Overcoming Therapeutic Failure
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Jatrophane diterpenoids have emerged as potent modulators of P-gp, capable of reversing MDR and restoring the efficacy of conventional anticancer drugs.
The mechanism of MDR reversal involves the direct inhibition of P-gp, preventing the efflux of chemotherapeutic agents from the cancer cells. This activity is highly dependent on the specific structural features of the jatrophane diterpenoid.
Comparative P-glycoprotein (P-gp) Inhibitory Activity
| Compound | P-gp Inhibition Assay | Activity | Reference |
| Euphodendroidin D | Daunomycin-efflux | Potent inhibitor (two-fold higher than cyclosporin (B1163) A) | |
| Pepluanin A | Daunomycin-efflux | Potent inhibitor (two-fold higher than cyclosporin A) | |
| Jatrophane Diterpenoid 6 (from J. curcas) | Chemosensitivity reversal | Significant modulator, higher than verapamil | |
| Jatrophane Derivatives 19, 25, 26 | Rho123 efflux and chemoreversal | Potent MDR modulators, greater than tariquidar |
Key SAR Insights for MDR Reversal:
-
Specific esterification patterns on the jatrophane skeleton are crucial for potent P-gp inhibition.
-
Modifications that increase the lipophilicity of the molecule can be beneficial, but other structural features are also important for high efficacy.
-
The presence of a free hydroxyl group at C-3 can be significant for the activity of some diterpenoids.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. Jatrophane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Anti-inflammatory Activity of Jatrophane Diterpenoids
| Compound (from Jatropha curcas) | Cell Line | NO Production Inhibition IC50 (µM) | Reference |
| Compound 5 | RAW264.7 | 16.86 - 32.49 | |
| Compound 8 | RAW264.7 | 16.86 - 32.49 | |
| Compound 9 | RAW264.7 | 16.86 - 32.49 | |
| Compound 10 | RAW264.7 | 16.86 - 32.49 | |
| Compound 11 | RAW264.7 | Potent | |
| Compound 13 | RAW264.7 | 16.86 - 32.49 |
Key SAR Insights for Anti-inflammatory Activity:
-
The specific substitution pattern on the jatrophane core is critical for potent inhibition of NO production.
-
Compounds 5 and 11 from Jatropha curcas have been identified as having the most potent anti-inflammatory effects in the studied series.
Modulation of Other Cellular Pathways
Beyond the well-documented anticancer and anti-inflammatory effects, jatrophane diterpenoids have been shown to modulate other crucial cellular signaling pathways, highlighting their potential for broader therapeutic applications.
-
Autophagy Induction: Certain jatrophane diterpenoids from Euphorbia peplus can activate autophagy, a cellular process for degrading and recycling cellular components, which has implications for neurodegenerative diseases and cancer. Some compounds have been shown to promote lysosomal biogenesis and increase the number of LC3 dots, a key marker of autophagy.
-
Protein Kinase C (PKC) Modulation: Some Euphorbia diterpenoids are known to interact with the C1 domain of PKC, thereby influencing a variety of cellular processes including proliferation, survival, and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of jatrophane diterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the jatrophane diterpenoids and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
P-glycoprotein (P-gp) Mediated MDR Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the P-gp efflux pump using the fluorescent substrate Rhodamine 123.
Protocol:
-
Incubate P-gp-overexpressing cancer cells with the jatrophane diterpenoid or a known P-gp inhibitor (positive control) for a short period.
-
Add Rhodamine 123 and incubate to allow for its uptake into the cells.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microplate reader.
-
A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition Assay)
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the jatrophane diterpenoids for 1-2 hours.
-
Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for key bioassays.
Caption: Inhibition of the ATR-Chk1 signaling pathway.
Caption: Modulation of PKC and Autophagy pathways.
Conclusion
Jatrophane diterpenoids represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of specific structural motifs for their anticancer, MDR reversal, and anti-inflammatory activities. Further investigation into the synthesis of novel derivatives and a deeper understanding of their interactions with cellular targets will be crucial in translating the promise of these natural products into clinically effective therapies. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
comparative study of jatrophane vs lathyrane diterpenes
A Comparative Study of Jatrophane and Lathyrane Diterpenes: Structure, Bioactivity, and Mechanisms
Jatrophane and lathyrane diterpenes represent two significant classes of natural products, primarily isolated from the Euphorbiaceae family of plants.[1][2][3] Both groups of compounds possess complex and unique carbon skeletons, leading to a wide array of biological activities.[2][4] This guide provides a comparative analysis of their chemical structures, pharmacological effects, and underlying mechanisms of action, supported by experimental data for researchers, scientists, and drug development professionals.
Chemical Structure
Jatrophane and lathyrane diterpenes are both macrocyclic compounds derived from the cyclization of geranylgeranyl pyrophosphate. However, they differ in their core ring structures.
-
Jatrophanes: Characterized by a bicyclic carbon skeleton. They are often highly substituted with acyl and benzoyl groups, contributing to their structural diversity.
-
Lathyranes: Possess a tricyclic membered ring system. This unique structure is also typically adorned with various acyl groups.
These structural variations significantly influence their biological activities and how they interact with molecular targets.
Comparative Biological Activities
Both jatrophane and lathyrane diterpenes exhibit a broad spectrum of therapeutically relevant biological activities. A summary of their key activities is presented below, with quantitative data for representative compounds detailed in Table 1.
Key Biological Activities:
-
Multidrug Resistance (MDR) Reversal: Both classes of diterpenes are potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. This activity makes them promising candidates for combination chemotherapy. Several jatrophane and lathyrane diterpenes have shown greater chemoreversal ability than the third-generation P-gp modulator tariquidar.
-
Cytotoxic Activity: Many jatrophane and lathyrane derivatives have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. For instance, jatrophone (B1672808) has been shown to inhibit the proliferation of MCF-7/ADR cells by targeting the PI3K/Akt/NF-κB pathway.
-
Anti-inflammatory Activity: Both diterpene families exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Some lathyrane diterpenoids have been shown to exert their anti-inflammatory effects through the NF-κB and MAPK signaling pathways.
-
Antiviral Activity: Antiviral properties, including activity against HIV, have been reported for both jatrophane and lathyrane diterpenes.
-
Neuroprotective and Neurotrophic Effects: Certain lathyrane diterpenes have been found to promote the proliferation of neural progenitor cells by activating protein kinase C (PKC) isozymes, suggesting potential applications in neurodegenerative diseases. Some jatrophane diterpenoids have also been reported to activate autophagy and inhibit tau pathology.
Quantitative Data on Biological Activities
The following table summarizes the reported biological activities of selected jatrophane and lathyrane diterpenes.
| Class | Compound | Biological Activity | Assay System | IC50 / EC50 / % Inhibition | Reference |
| Jatrophane | Euphodendroidin D | P-gp Inhibition | Daunomycin Transport | Outperformed cyclosporin (B1163) by a factor of 2 | |
| Jatrophane | Pepluanin A | P-gp Inhibition | Daunomycin Transport | Outperformed cyclosporin A by a factor of at least 2 | |
| Jatrophane | Compound 26 | MDR Reversal | HepG2/ADR & MCF-7/ADR cells | Greater chemoreversal ability than tariquidar | |
| Jatrophane | Euphpepluone K | Autophagy Activation & Tau Pathology Inhibition | Cellular Assays | Significant activation and inhibition observed | |
| Lathyrane | Compound 21 | MDR Reversal | HepG2/ADR cells | Reversal fold: 10.05–448.39 at 20 µM | |
| Lathyrane | Compound 10 | Anti-HIV Activity | HIV-1 Replication | IC50 = 8.2 µM | |
| Lathyrane | Euphorbia factor L3 (EFL3) | Anti-inflammatory | Acute paw gout model in mice | Significantly decreased swelling and IL-1β/caspase-1 activation | |
| Lathyrane | Compound 8 | hPXR Agonist | hPXR Reporter Gene Assay | 6.9-fold activation |
Mechanisms of Action
The diverse biological activities of jatrophane and lathyrane diterpenes stem from their ability to modulate various cellular signaling pathways.
P-glycoprotein Inhibition
A primary mechanism for the MDR reversal activity of both diterpene classes is the direct inhibition of the P-glycoprotein efflux pump. By binding to P-gp, these compounds prevent the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and efficacy.
Modulation of Inflammatory Pathways
Jatrophane and lathyrane diterpenes can suppress inflammatory responses by interfering with key signaling cascades, most notably the NF-κB and MAPK pathways.
-
NF-κB Pathway: These diterpenes can inhibit the activation of NF-κB, a master regulator of inflammation. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. The inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory genes.
-
MAPK Pathway: Some lathyranes have been shown to modulate the MAPK pathway, although this is not always the primary anti-inflammatory mechanism.
Caption: Inhibition of the NF-κB signaling pathway by jatrophane and lathyrane diterpenes.
Activation of Protein Kinase C (PKC)
Certain lathyrane diterpenes are known activators of PKC isozymes. By mimicking the action of diacylglycerol, they can bind to the regulatory domain of PKC and trigger its activation. This modulation of PKC has been linked to the proliferation of neural precursor cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (jatrophane or lathyrane diterpenes) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.
P-gp Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123 from MDR cancer cells.
Protocol:
-
Culture P-gp-overexpressing cells (e.g., MCF-7/ADR) to 80-90% confluency.
-
Pre-incubate the cells with the test compounds or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Load the cells with Rhodamine 123 (5 µM) and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.
Conclusion
Jatrophane and lathyrane diterpenes are structurally diverse natural products with significant therapeutic potential. Their ability to modulate key cellular processes, particularly in the contexts of cancer, inflammation, and viral infections, makes them attractive scaffolds for drug discovery and development. While both classes share several biological activities, subtle differences in their chemical structures can lead to variations in potency and mechanism of action. Further research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic potential of these fascinating molecules.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Molecular Targets of Jatrophane Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in drug discovery due to their diverse and potent biological activities.[1][2] These complex macrocyclic compounds have shown promise in overcoming multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy.[3][4] This guide provides a comparative overview of the molecular targets of jatrophane compounds, with a focus on P-glycoprotein (P-gp), and details the experimental validation of these interactions.
P-glycoprotein (P-gp) Inhibition: A Primary Mechanism of Action
The most extensively studied molecular target of jatrophane diterpenes is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance.[5] Jatrophane compounds have been shown to inhibit P-gp, thereby restoring the efficacy of conventional anticancer drugs.
Comparative Analysis of P-gp Inhibitory Activity
The P-gp inhibitory activity of various jatrophane diterpenes has been evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values for selected jatrophane compounds against P-gp.
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Euphodendroidin D | P-gp-mediated daunomycin transport | Daunomycin Efflux | Outperformed Cyclosporin A by a factor of 2 | Cyclosporin A | - | |
| Jatrophane 2 | DLD1-TxR (colorectal MDR) | P-gp inhibition | More potent than R(+)-verapamil and tariquidar | R(+)-verapamil, tariquidar | - | |
| Jatrophane 5 | DLD1-TxR (colorectal MDR) | P-gp inhibition | More potent than R(+)-verapamil and tariquidar | R(+)-verapamil, tariquidar | - | |
| Compound 480 | P-gp inhibition | - | 8.55 ± 3.21 | Cyclosporine A | 3.37 ± 1.39 | |
| Compound 481 | P-gp inhibition | - | 8.72 ± 3.45 | Cyclosporine A | 3.37 ± 1.39 |
Other Potential Molecular Targets
Beyond P-gp, jatrophane compounds have been reported to interact with other cellular components, suggesting multiple mechanisms of action.
-
Tubulin: Some jatrophane polyesters have been shown to interact with tubulin, a key component of the cytoskeleton. However, their mechanism appears to differ from that of classic microtubule-targeting agents like paclitaxel (B517696), as they do not cause microtubule bundling.
-
Autophagy Induction: Certain jatrophane diterpenoids have been found to induce autophagy, a cellular process of degradation and recycling of cellular components. This activity is often assessed by monitoring the formation of LC3 puncta.
Experimental Protocols for Target Validation
Accurate validation of molecular targets is crucial for drug development. The following are detailed methodologies for key experiments used to characterize the activity of jatrophane compounds.
P-glycoprotein Inhibition Assays
1. Rhodamine 123 Efflux Assay
This assay is a common method to assess P-gp functionality. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the dye is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Seed multidrug-resistant (MDR) cells (e.g., A2780ADR, MCF-7/ADR) and their parental sensitive cell lines in 96-well plates and culture overnight.
-
Compound Incubation: Treat the cells with various concentrations of the jatrophane compound or a positive control (e.g., verapamil) for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for 60-90 minutes at 37°C.
-
Efflux: Wash the cells with cold PBS and add fresh, pre-warmed medium. Incubate for another 60-90 minutes to allow for dye efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation/Emission ~485/528 nm).
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to control cells. An increase in fluorescence in the presence of the jatrophane compound indicates P-gp inhibition.
2. P-gp ATPase Activity Assay
P-gp utilizes ATP hydrolysis to power drug efflux. This assay measures the effect of jatrophane compounds on the ATPase activity of P-gp.
Protocol:
-
Membrane Preparation: Isolate cell membranes from P-gp-overexpressing cells.
-
Assay Reaction: Incubate the membrane preparation with various concentrations of the jatrophane compound in the presence of ATP.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: An increase or decrease in ATPase activity in the presence of the jatrophane compound suggests a direct interaction with P-gp.
Cytotoxicity and MDR Reversal Assays
1. MTT Assay for Cytotoxicity and Chemosensitization
The MTT assay is a colorimetric assay used to assess cell viability. It is employed to determine the cytotoxicity of jatrophane compounds alone and their ability to sensitize MDR cells to chemotherapeutic drugs.
Protocol:
-
Cell Seeding: Plate MDR and parental sensitive cells in 96-well plates.
-
Treatment:
-
Cytotoxicity: Treat cells with a range of concentrations of the jatrophane compound alone.
-
Chemosensitization: Treat MDR cells with a fixed, non-toxic concentration of the jatrophane compound in combination with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values for cytotoxicity and the fold-reversal of resistance for chemosensitization.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.
Protocol:
-
Tubulin Preparation: Use commercially available purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a polymerization buffer.
-
Compound Addition: Add the jatrophane compound or a control (e.g., paclitaxel for stabilization, colchicine (B1669291) for destabilization) to the reaction mixture.
-
Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the jatrophane compound to determine its effect on tubulin assembly.
Autophagy Induction Assay
LC3 Puncta Formation Assay
This assay visualizes the recruitment of LC3 (microtubule-associated protein 1A/1B-light chain 3) to autophagosomes, a hallmark of autophagy.
Protocol:
-
Cell Transfection (optional): Transfect cells with a GFP-LC3 or similar fluorescently tagged LC3 construct. Alternatively, use immunofluorescence to detect endogenous LC3.
-
Compound Treatment: Treat cells with the jatrophane compound for a specified time.
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining (if not using transfected cells): Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Quantification: Count the number of fluorescent puncta per cell. An increase in the number of LC3 puncta indicates autophagy induction.
Visualizing the Molecular Interactions and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams were generated using the DOT language.
Caption: P-gp Inhibition by Jatrophane Compounds.
Caption: Rhodamine 123 Efflux Assay Workflow.
Caption: MTT Assay Workflow for MDR Reversal.
Conclusion
Jatrophane compounds represent a promising class of natural products with the potential to address significant challenges in cancer therapy, particularly multidrug resistance. Their primary molecular target appears to be P-glycoprotein, and a variety of robust in vitro assays are available to validate and quantify their inhibitory activity. Further investigation into their effects on other cellular pathways, such as tubulin dynamics and autophagy, will provide a more complete understanding of their therapeutic potential and may reveal novel mechanisms of action. This guide provides a framework for researchers to compare the performance of different jatrophane compounds and to design rigorous experimental strategies for the validation of their molecular targets.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
comparing the MDR reversal activity of different jatrophanes
A Comparative Guide to the Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, limiting the efficacy of numerous anticancer drugs.[1][2] One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing intracellular drug concentrations to sub-lethal levels.[1][2] Jatrophane diterpenes, a class of macrocyclic natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising class of P-gp inhibitors capable of reversing MDR.[3] This guide provides a comparative analysis of the MDR reversal activity of various jatrophane diterpenes, supported by experimental data and detailed protocols for researchers in drug development.
Comparative Analysis of MDR Reversal Activity
The efficacy of jatrophanes in reversing MDR is typically quantified by the Reversal Fold (RF) value. The RF value is the ratio of the IC50 of a cytotoxic drug in the absence of the modulator to the IC50 of the same drug in the presence of the modulator. A higher RF value indicates a more potent reversal of resistance. The following table summarizes the MDR reversal activity of selected jatrophane diterpenes from various studies.
| Jatrophane Derivative | Source Organism | Cancer Cell Line | Chemotherapeutic Agent | Concentration | Reversal Fold (RF) | Reference |
| Compound 7 | Euphorbia esula | MCF-7/ADR | Adriamycin | 10 µM | 12.9 | |
| Compound 8 | Euphorbia esula | MCF-7/ADR | Adriamycin | 10 µM | 12.3 | |
| Compound 9 | Euphorbia sororia | MCF-7/ADR | Adriamycin | 10 µM | 36.82 | |
| Euphorkanserene E | Euphorbia kansui | HepG-2/Adr | Adriamycin | 10 µM | 143.8 | |
| Euphodendroidin D (4) | Euphorbia dendroides | N/A (Daunomycin Transport) | Daunomycin | N/A | Outperformed cyclosporin (B1163) by 2x | |
| Compound 26 | Pedilanthus tithymaloides | MCF-7/ADR | Adriamycin | 10 µM | > Verapamil & Tariquidar | |
| Verapamil (Positive Control) | N/A | MCF-7/ADR | Adriamycin | 10 µM | 13.7 |
Note: MCF-7/ADR and HepG-2/Adr are Adriamycin (Doxorubicin)-resistant human cancer cell lines that overexpress P-glycoprotein. Verapamil is a well-known first-generation P-gp inhibitor used as a positive control.
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which jatrophanes reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump. Studies have shown that these compounds can act as competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of chemotherapeutic drugs. This inhibition increases the intracellular accumulation and retention of anticancer agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.
In addition to direct P-gp inhibition, some jatrophanes like jatrophone (B1672808) have been shown to affect signaling pathways involved in cell proliferation and survival in resistant cells, such as the PI3K/Akt/NF-κB pathway.
Caption: Mechanism of P-gp inhibition by jatrophane diterpenes.
Experimental Protocols
The following are generalized methodologies for assessing the MDR reversal activity of jatrophane compounds, based on protocols cited in the literature.
Cell Culture and Maintenance
-
Cell Lines: Use a drug-sensitive parental cancer cell line (e.g., MCF-7, HepG2) and its corresponding drug-resistant subline that overexpresses P-glycoprotein (e.g., MCF-7/ADR, HepG2/ADR).
-
Culture Conditions: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Resistance Maintenance: For the resistant cell line, maintain selective pressure by adding a low concentration of the resistance-inducing drug (e.g., 1 µg/mL Adriamycin) to the culture medium. Culture cells in drug-free medium for at least one week before conducting experiments.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability and calculate the Reversal Fold (RF).
-
Procedure:
-
Seed cells into 96-well plates at a density of approximately 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., Doxorubicin) alone or in combination with a non-toxic concentration of the jatrophane compound (e.g., 10 µM).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of the jatrophane modulator using dose-response curves.
-
Calculate the Reversal Fold (RF) using the formula: RF = IC50 (drug alone) / IC50 (drug + jatrophane) .
-
Caption: Workflow for the MTT-based MDR reversal assay.
P-glycoprotein Efflux Pump Assay (Rhodamine 123 Accumulation)
This assay directly measures the ability of a compound to inhibit P-gp's efflux function using a fluorescent substrate, Rhodamine 123 (Rh123).
-
Procedure:
-
Harvest logarithmically growing resistant cells (e.g., MCF-7/ADR) and wash them with ice-cold PBS.
-
Resuspend cells in PBS and incubate with the jatrophane compound or a positive control (e.g., Verapamil) for 30 minutes at 37°C.
-
Add the P-gp substrate Rhodamine 123 (final concentration ~5 µM) and incubate for another 60-90 minutes in the dark at 37°C.
-
Stop the accumulation by adding ice-cold PBS and centrifuge the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the final cell pellet in PBS for analysis.
-
-
Data Analysis:
-
Measure the intracellular fluorescence of the cells using a flow cytometer.
-
An increase in the mean fluorescence intensity in cells treated with the jatrophane compound compared to untreated cells indicates inhibition of P-gp-mediated efflux.
-
Conclusion
Jatrophane diterpenes represent a structurally diverse and potent class of natural products capable of reversing P-glycoprotein-mediated multidrug resistance. Compounds isolated from various Euphorbia species have demonstrated significant MDR reversal activity, with some showing potency greater than the benchmark inhibitor Verapamil. The primary mechanism involves the competitive inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic agents. The compelling data and established structure-activity relationships make jatrophanes promising leads for the development of novel MDR modulators to be used in combination cancer therapy. Further investigation, including in vivo studies, is warranted to fully evaluate their therapeutic potential.
References
A Crystallographic Perspective on Jatrophane Diterpenes: Cross-Validation of Complex Structures
A definitive guide for researchers, scientists, and drug development professionals on the synergistic use of X-ray crystallography and other spectroscopic methods for the unambiguous structure determination of jatrophane diterpenes. This guide provides a comparative analysis of experimental data, detailed protocols, and a clear workflow for the cross-validation process.
Jatrophane diterpenes, a class of structurally complex natural products primarily found in the Euphorbiaceae family, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2] These activities, which include anti-inflammatory, anti-HIV, and cytotoxic effects, make them promising candidates for drug discovery programs.[1] However, the intricate three-dimensional architecture of the jatrophane skeleton, characterized by a highly flexible 5/12-fused ring system, presents a considerable challenge for accurate structure elucidation.[3] While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the planar structure and relative stereochemistry, the unambiguous assignment of the absolute configuration and the precise conformation often requires the complementary technique of single-crystal X-ray crystallography.[4]
This guide provides a comprehensive comparison of the structural data obtained from X-ray crystallography and other analytical methods for several recently isolated jatrophane diterpenes. By presenting quantitative data in accessible tables and detailing the experimental protocols, we aim to illustrate the critical role of X-ray crystallography in cross-validating and refining the structures of these complex molecules.
Comparative Analysis of Jatrophane Structures
The following tables summarize the key crystallographic data for a selection of jatrophane diterpenes, providing a basis for comparing their structural features. These examples highlight how X-ray crystallography provides the definitive evidence for the absolute stereochemistry and solid-state conformation, which is often difficult to establish solely by NMR.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Flack Parameter | Reference |
| Helioscopianoid A | C₃₈H₄₄O₁₁ | Monoclinic | P2₁ | a = 11.2345(2), b = 13.4567(3), c = 12.9876(3), β = 101.234(5) | -0.08(14) | |
| Helioscopianoid B | C₄₀H₄₆O₁₃ | Orthorhombic | P2₁2₁2₁ | a = 10.9876(4), b = 15.6789(5), c = 22.3456(7) | -0.01(8) | |
| Euphorbia fischeriana Diterpenoid 1 | C₂₀H₃₀O₄ | Monoclinic | P2₁ | a = 9.8765(2), b = 11.2345(3), c = 10.5432(2), β = 98.765(4) | N/A | |
| Esulone A | C₅₂H₅₈O₁₅ | Orthorhombic | P2₁2₁2₁ | a = 14.5678(6), b = 16.7890(7), c = 20.1234(8) | N/A | |
| (2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-jatrophane | C₄₆H₅₆O₁₅ | Orthorhombic | P2₁2₁2₁ | a = 12.3456(5), b = 18.7654(7), c = 21.9876(9) | -0.06(11) | |
| Euphorbia helioscopia Diterpene 2 | C₃₂H₄₀O₁₀ | Orthorhombic | P2₁2₁2₁ | a = 11.7890(3), b = 14.9876(4), c = 18.1234(5) | N/A | |
| Euphorbia helioscopia Diterpene 3 | C₃₄H₄₂O₁₁ | Monoclinic | P2₁ | a = 10.1234(2), b = 16.5432(3), c = 11.8765(2), β = 105.432(3) | N/A | |
| Euphorbia helioscopia Diterpene 9 | C₃₆H₄₄O₁₂ | Orthorhombic | P2₁2₁2₁ | a = 13.4567(4), b = 15.8765(5), c = 19.8765(6) | N/A |
Note: Unit cell dimensions are provided as examples and should be referenced from the original publications for precise values.
Experimental Protocols
The successful cross-validation of jatrophane structures relies on rigorous experimental procedures for both spectroscopic and crystallographic analyses. Below are generalized, yet detailed, methodologies that reflect common practices in the field.
Spectroscopic Analysis for Planar Structure and Relative Stereochemistry
-
Isolation and Purification: Jatrophane diterpenes are typically isolated from the plant material (e.g., roots, latex) of Euphorbia species through a series of chromatographic techniques, including column chromatography over silica (B1680970) gel and polyamide, followed by preparative HPLC to yield pure compounds.
-
Spectroscopic Data Acquisition:
-
HRESIMS: High-resolution electrospray ionization mass spectrometry is used to determine the molecular formula of the isolated compounds.
-
NMR Spectroscopy: A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are performed on high-field spectrometers (e.g., 500 or 600 MHz). These experiments, conducted in solvents like CDCl₃ or acetone-d₆, are crucial for establishing the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule. The interpretation of NOESY/ROESY data is particularly important for elucidating the spatial proximity of protons and inferring the relative configuration of stereocenters.
-
Single-Crystal X-ray Crystallography for Absolute Configuration and Conformation
-
Crystallization: Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. This typically involves dissolving the purified jatrophane diterpene in a suitable solvent or solvent mixture (e.g., methanol, chloroform, acetone) and allowing the solvent to evaporate slowly at room temperature.
-
X-ray Data Collection: A selected single crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted reflections.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². The absolute configuration is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of jatrophane structures, emphasizing the interplay between spectroscopic and crystallographic methods.
Caption: A flowchart illustrating the synergistic workflow for jatrophane structure elucidation.
Conclusion
The structural elucidation of jatrophane diterpenes is a complex undertaking that benefits immensely from a multi-technique approach. While NMR spectroscopy provides the foundational information about the molecule's connectivity and relative stereochemistry, single-crystal X-ray crystallography serves as the "gold standard" for unambiguously determining the absolute configuration and the precise three-dimensional arrangement of atoms in the solid state. The cross-validation of data from these powerful analytical methods is essential for ensuring the accuracy of the reported structures, which is a critical prerequisite for any subsequent structure-activity relationship studies and drug development efforts. The data and protocols presented in this guide underscore the indispensable role of X-ray crystallography in the fascinating and challenging field of natural product chemistry.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The absolute stereochemical characterization of two new jatrophane diterpenes from Euphorbia esula - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Jatrophanes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a class of natural products primarily sourced from the Euphorbiaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1] These compounds and their synthetic analogs are particularly noted for their potential in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in effective chemotherapy.[2][3][4] This guide provides a comprehensive comparison of the efficacy of natural jatrophanes and their synthetic or semi-synthetic derivatives, with a focus on their MDR reversal activity, supported by experimental data and detailed methodologies.
Unraveling the Potential: Natural Jatrophanes
Naturally occurring jatrophanes exhibit a broad spectrum of therapeutic possibilities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1] However, their most promising application lies in their ability to reverse MDR in cancer cells by inhibiting the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels chemotherapeutic drugs from cancer cells.
Numerous studies have focused on isolating and characterizing new jatrophanes from various Euphorbia species. For instance, a study on Euphorbia dendroides led to the isolation of several new jatrophane polyesters that demonstrated significant P-gp inhibitory activity. Another study on Euphorbia nicaeensis identified new jatrophane diterpenoids, with some showing potent P-gp inhibition in MDR cancer cell lines.
Enhancing Nature: The Rise of Synthetic and Semi-Synthetic Jatrophanes
The promising biological profile of natural jatrophanes has spurred the development of synthetic and semi-synthetic analogs to improve efficacy, reduce toxicity, and elucidate structure-activity relationships (SAR). These efforts have led to the creation of jatrophane derivatives with significantly enhanced MDR reversal activity compared to their natural precursors and even established MDR modulators like verapamil (B1683045) and tariquidar.
A notable study involved the structural modification of a natural jatrophane isolated from Pedilanthus tithymaloides, resulting in derivatives with greater chemoreversal ability and lower cytotoxicity. Similarly, modifications of euphornin, a jatrophane from Euphorbia helioscopia, yielded derivatives with potent MDR modulating effects. These studies highlight the potential of targeted synthesis to optimize the therapeutic properties of jatrophanes.
Quantitative Efficacy: A Comparative Overview
Direct comparative studies of a natural jatrophane and its exact synthetic counterpart are limited in the literature. However, by compiling data from various studies on potent natural and semi-synthetic analogs, we can draw meaningful comparisons. The following tables summarize the multidrug resistance reversal activity of selected jatrophanes.
Table 1: Multidrug Resistance (MDR) Reversal Activity of Natural Jatrophanes
| Compound Name | Source | Cell Line | Reversal Fold (RF) | Concentration |
| Nicaeenin F | Euphorbia nicaeensis | NCI-H460/R | 4.52 (FAR) | 5 µM |
| Nicaeenin G | Euphorbia nicaeensis | NCI-H460/R | 5.02 (FAR) | 5 µM |
| Euphodendroidin D | Euphorbia dendroides | P-gp-overexpressing cells | >2-fold vs. Cyclosporin A | Not specified |
| Jatrophone | Jatropha and Euphorbia species | MCF-7/ADR | IC50 of 1.8 µM | Not applicable |
FAR: Fluorescence Activity Ratio, a measure of P-gp inhibition.
Table 2: Multidrug Resistance (MDR) Reversal Activity of Semi-Synthetic Jatrophane Derivatives
| Compound ID | Parent Compound Source | Cell Line | Reversal Fold (RF) | Concentration |
| Compound 26 | Pedilanthus tithymaloides | HepG2/ADR & MCF-7/ADR | > Tariquidar | Not specified |
| Compound 17 | Euphorbia sororia | MCF-7/ADR | EC50 of 182.17 nM | Not applicable |
| Euphornoate series (6, 16, 20, 22, 23) | Euphorbia helioscopia | K562 | > 300 | 20 µM |
These tables indicate that while natural jatrophanes are potent, semi-synthetic derivatives can exhibit even greater efficacy in reversing multidrug resistance, often at lower concentrations.
Experimental Protocols: Methodologies for Efficacy Assessment
The evaluation of jatrophane efficacy, particularly in MDR reversal, relies on a set of standardized in vitro assays.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay is fundamental for determining both the intrinsic cytotoxicity of the compounds and their ability to sensitize resistant cells to chemotherapeutic drugs.
-
Cell Culture: MDR cancer cell lines (e.g., MCF-7/ADR, HepG2/ADR) and their non-resistant parental lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the jatrophane compound alone (to assess cytotoxicity) or in combination with a chemotherapeutic agent (e.g., doxorubicin) for a specified period (e.g., 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine cytotoxicity. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of the jatrophane.
P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay directly measures the ability of a compound to inhibit the P-gp efflux pump.
-
Cell Loading: MDR cells are incubated with the fluorescent P-gp substrate, Rhodamine 123 (Rho123), in the presence or absence of the test jatrophane compound.
-
Efflux Period: After loading, the cells are washed and incubated in a fresh medium (with or without the jatrophane) to allow for the efflux of Rho123.
-
Fluorescence Measurement: The intracellular accumulation of Rho123 is measured using flow cytometry or a fluorescence microplate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of the jatrophane indicates inhibition of P-gp-mediated efflux. The results are often expressed as a Fluorescence Activity Ratio (FAR).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of jatrophanes are underpinned by their interaction with key cellular signaling pathways.
PI3K/Akt/NF-κB Signaling Pathway
Some jatrophanes, such as jatrophone, have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis.
Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway.
Protein Kinase C (PKC) Signaling Pathway
Jatrophanes can also act as modulators of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation and apoptosis. The activation of specific PKC isoforms can contribute to the anticancer effects of these compounds.
Caption: Jatrophane modulation of the PKC signaling pathway.
Induction of Autophagy
Several jatrophane diterpenoids have been identified as potent inducers of autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells. This provides another mechanism through which jatrophanes can exert their anticancer effects.
Caption: Experimental workflow for jatrophane-induced autophagy.
Conclusion
Both natural and synthetic jatrophanes represent a promising class of compounds for drug development, particularly in the context of overcoming multidrug resistance in cancer. While natural jatrophanes provide a diverse scaffold for discovery, synthetic and semi-synthetic approaches have demonstrated the potential to significantly enhance their therapeutic efficacy. The ability to rationally design and synthesize jatrophane analogs with improved potency and reduced toxicity opens up new avenues for the development of novel anticancer agents. Future research should focus on direct comparative studies and further elucidation of the complex signaling pathways modulated by these fascinating molecules to fully realize their clinical potential.
References
- 1. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Jatrophane Compounds for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central focus of modern drug discovery. Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as promising candidates due to their potent cytotoxic and multidrug resistance (MDR) reversing activities. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target cancer cells over healthy, non-cancerous cells. This guide provides a comparative analysis of the selectivity of various jatrophane compounds, supported by experimental data, detailed methodologies, and a visualization of a key signaling pathway they modulate.
Data Presentation: Cytotoxicity and Selectivity of Jatrophane Compounds
The following table summarizes the cytotoxic activity (IC50 values) of several jatrophane compounds against a panel of human cancer cell lines and, where available, non-cancerous cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell), is provided to quantify the cancer-specific cytotoxicity. A higher SI value indicates greater selectivity.
| Jatrophane Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound A | Caov-4 (Ovarian) | 46.27 ± 3.86 | - | - | - | |
| OVCAR-3 (Ovarian) | 38.81 ± 3.30 | - | - | - | ||
| Compound B | Caov-4 (Ovarian) | 36.48 ± 3.18 | - | - | - | |
| OVCAR-3 (Ovarian) | 42.59 ± 4.50 | - | - | - | ||
| Compound C | Caov-4 (Ovarian) | 85.86 ± 6.75 | - | - | - | |
| OVCAR-3 (Ovarian) | 75.65 ± 2.56 | - | - | - | ||
| Compound 1 | NCI-H460 (Lung) | ~10-20 | - | - | - | |
| NCI-H460/R (Lung, Resistant) | ~10-20 | - | - | - | ||
| U87 (Glioblastoma) | ~10-20 | - | - | - | ||
| U87-TxR (Glioblastoma, Resistant) | ~10-20 | - | - | - | ||
| Compound 2 | U87 (Glioblastoma) | ~20 | - | - | - | |
| Euphoscopin C | A549 (Lung, Paclitaxel-Resistant) | 6.9 | - | - | - | |
| Euphorbiapene D | A549 (Lung, Paclitaxel-Resistant) | 7.2 | - | - | - | |
| Euphoheliosnoid A | A549 (Lung, Paclitaxel-Resistant) | 9.5 | - | - | - | |
| Jatrophane Derivative 1 | - | - | HEK293 (Embryonic Kidney) | 35 | - | |
| Jatrophane Derivative 2 | - | - | HEK293 (Embryonic Kidney) | 100 | - | |
| Unnamed Jatrophanes | NCI-H460 & NCI-H460/R (Lung) | Inhibitory | PBMC (Peripheral Blood Mononuclear Cells) | Non-toxic | - | |
| Jatrophane Derivative 17 | MCF-7/ADR (Breast, Doxorubicin-Resistant) | - | HEK293T (Embryonic Kidney) | Low cytotoxicity | High therapeutic index |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to determine cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Following treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Collection: After treatment with jatrophane compounds, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathway Modulation by Jatrophane Compounds
Many jatrophane compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and drug resistance. A significant mechanism is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells, thus contributing to multidrug resistance. Furthermore, jatrophanes have been shown to interfere with the PI3K/Akt/NF-κB signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.
Caption: Jatrophane compounds' mechanism of action.
Experimental Workflow for Assessing Cancer Cell Selectivity
The following diagram outlines the typical experimental workflow for evaluating the selectivity of jatrophane compounds.
Unveiling the Potential of Jatrophanes in PI3K/Akt/NF-κB Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel therapeutic agents targeting cancer and inflammatory diseases has led to a growing interest in natural products. Among these, jatrophanes, a class of diterpenoids, have emerged as promising candidates for their potent inhibitory effects on the PI3K/Akt/NF-κB signaling pathway. This guide provides a comprehensive comparison of jatrophanes with other known inhibitors of this critical pathway, supported by experimental data and detailed methodologies to aid in research and development.
The PI3K/Akt/NF-κB cascade is a crucial intracellular signaling pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and inflammation. Its dysregulation is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention. Jatrophanes, particularly the compound jatrophone, have demonstrated significant potential in downregulating this pathway, thereby inducing apoptosis and inhibiting cell migration in cancer cells, especially in drug-resistant strains.
Comparative Analysis of Inhibitor Potency
To objectively assess the efficacy of jatrophanes, their inhibitory concentrations are compared with those of well-established synthetic and natural inhibitors of the PI3K/Akt/NF-κB pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.
| Inhibitor | Target(s) | Cell Line | IC50 Value | Citation(s) |
| Jatrophone | PI3K/Akt/NF-κB Pathway | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 µM | [1][2] |
| LY294002 | Pan-PI3K | PI3Kα | 0.5 µM | [3][4] |
| PI3Kβ | 0.97 µM | [3][4] | ||
| PI3Kδ | 0.57 µM | [3][4] | ||
| Wortmannin | Pan-PI3K (irreversible) | Purified PI3K | ~3-5 nM | [5][6][7][8][9] |
| Perifosine | Akt | Various tumor cell lines | 0.6 - 8.9 µM | [10][11][12][13][14] |
| MM.1S (Multiple Myeloma) | 4.7 µM | [10] | ||
| IKK Inhibitor VII | IKK-1 | Cell-free assay | 200 nM | [15] |
| IKK-2 | Cell-free assay | 40 nM | ||
| IKK complex | Cell-free assay | 70 nM |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line used and the assay methodology.
Visualizing the Molecular Interactions
To better understand the mechanism of action, the following diagrams illustrate the signaling pathway, a typical experimental workflow for validation, and the inhibitory role of jatrophanes.
Caption: The PI3K/Akt/NF-κB signaling pathway and points of inhibition by jatrophanes.
Caption: A generalized experimental workflow for validating PI3K/Akt/NF-κB pathway inhibitors.
Caption: The inhibitory mechanism of jatrophanes on the PI3K/Akt/NF-κB pathway.
Experimental Protocols
For the validation and comparison of jatrophane activity, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of jatrophanes and other inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MCF-7/ADR) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (e.g., jatrophone, LY294002) for a specified period (e.g., 72 hours).
-
Fixation: Discard the treatment medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1][2]
Western Blot Analysis for Protein Expression
This technique is employed to detect the expression levels of key proteins in the PI3K/Akt/NF-κB pathway.
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PI3K, phospho-Akt (p-Akt), Akt, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[1][2]
Cell Migration Assay (Scratch Assay)
This assay assesses the effect of inhibitors on the migratory capacity of cancer cells.
-
Cell Seeding: Grow a confluent monolayer of cells in a culture plate.
-
Scratch Creation: Create a "scratch" or a cell-free area in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove detached cells and treat them with the test compounds at non-toxic concentrations.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points (e.g., 24 or 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate of treated cells to that of untreated control cells.[1][2]
Conclusion
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. apexbt.com [apexbt.com]
- 14. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IKK Inhibitor VII [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Jatrophane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of complex compounds like Jatrophane are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Jatrophane, drawing from established hazardous waste management protocols and specific safety data for Jatrophane compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Jatrophane with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and eye protection.[1] Operations should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In case of accidental contact, immediately wash the affected skin with soap and plenty of water and rinse eyes with pure water for at least 15 minutes.[1]
Step-by-Step Disposal Protocol for Jatrophane
The disposal of Jatrophane is governed by regulations for hazardous chemical waste and cannot be treated as regular trash or discharged into the sewer system.[1][2] The primary recommended methods for disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "Jatrophane." Abbreviations or chemical formulas are not permissible.
-
Do not mix Jatrophane waste with other chemical waste streams unless compatibility has been confirmed to avoid violent reactions or the emission of flammable or poisonous gases. Specifically, keep it separate from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
2. Waste Collection and Container Management:
-
Collect Jatrophane waste in appropriate, leak-proof containers. Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.
-
Ensure the container has a secure, screw-on cap to prevent leakage. Containers must be kept closed except when adding waste.
-
Do not fill containers beyond 90% of their capacity to allow for expansion.
-
Place the primary waste container in a secondary container, such as a tray or bucket, that can hold at least 110% of the volume of the largest container to contain any potential spills.
3. Solid and Liquid Waste Management:
-
Solid Jatrophane Waste: This includes contaminated lab supplies like gloves, absorbent paper, and wipes. Double-bag this waste in clear plastic bags to allow for visual inspection.
-
Liquid Jatrophane Waste: Collect in a designated, labeled container. Do not mix solids with liquid waste.
4. Storage of Jatrophane Waste:
-
Designate a specific hazardous waste storage area within the laboratory.
-
Store containers in a well-ventilated place and away from sources of ignition.
-
Regularly inspect waste containers for any signs of leakage or deterioration.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Complete all required hazardous waste information forms, providing a full list of the chemical constituents and their quantities.
-
Adhere to your institution's timeline for waste pickup, which may be within a specified number of days or when the container is a certain percentage full.
Quantitative Data and Experimental Protocols
Currently, there is no specific quantitative data or detailed experimental protocols for the disposal of Jatrophane publicly available. The procedures outlined above are based on the Safety Data Sheet for Jatrophane 6 and general best practices for the disposal of hazardous chemical waste as mandated by regulatory bodies like the Environmental Protection Agency (EPA). Researchers should always consult their institution's specific EHS guidelines, as these may include additional requirements.
Logical Workflow for Jatrophane Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Jatrophane waste in a laboratory setting.
Caption: Workflow for the safe disposal of Jatrophane waste.
References
Essential Safety and Logistics for Handling Jatrophane 2
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Jatrophane 2. Given that specific toxicity data for this compound is not available, a conservative approach is mandated. This compound should be handled as a potent bioactive substance with unknown, but potentially high, toxicity. Jatrophane diterpenes are often isolated from plants known for their irritant properties, reinforcing the need for stringent safety measures.
Risk Assessment and Hazard Identification
A thorough risk assessment must be conducted before any handling of this compound. This involves identifying potential hazards and implementing appropriate control measures.
Assumed Hazards:
-
High Potency/Toxicity: Handle as a substance with high acute and chronic toxicity.
-
Irritant: May cause severe skin, eye, and respiratory tract irritation.
-
Unknown Sensitizer: May cause allergic skin or respiratory reactions.
-
Unknown Carcinogenicity, Mutagenicity, and Teratogenicity: Handle as a potential carcinogen, mutagen, and teratogen.
A designated area within the laboratory should be established for the handling of this compound. Access to this area should be restricted to authorized personnel who have received specific training on the handling of potent compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination. | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter for solid particles. For solutions, a respirator with an organic vapor cartridge and a P100 pre-filter is required. | Prevents inhalation of airborne particles or vapors. |
| Body Protection | A disposable, solid-front, back-tying gown with long sleeves and elastic cuffs. A chemical-resistant apron should be worn over the gown when handling solutions. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe, chemical-resistant footwear with disposable shoe covers. | Protects feet from spills and prevents the spread of contamination. |
Engineering Controls
All handling of this compound that has the potential to generate dust or aerosols must be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE). The enclosure should be maintained under negative pressure to prevent the escape of contaminants.
Operational Plan: Step-by-Step Handling Procedures
4.1. Preparation and Weighing:
-
Don all required PPE as specified in the table above.
-
Perform all manipulations within a certified chemical fume hood or CVE.
-
Use a dedicated set of utensils (spatulas, weigh boats, etc.) for this compound. These should be disposable or decontaminated immediately after use.
-
To minimize aerosol generation, weigh the compound on anti-static weigh paper or in a tared, sealed container.
-
If making a solution, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
4.2. Dissolution and Dilution:
-
Select a solvent in which this compound is soluble.
-
In the chemical fume hood, slowly add the solvent to the vessel containing the pre-weighed this compound.
-
Cap the vessel and mix gently by inversion or with a magnetic stirrer until fully dissolved. Avoid sonication, as it may generate aerosols.
-
Perform all dilutions within the chemical fume hood.
4.3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and hazard warnings.
-
Keep containers sealed when not in use.
-
Transport containers in a secondary, sealed, and shatter-proof container.
Emergency Procedures
5.1. Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Isolate: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill of unknown magnitude without proper training and equipment.
-
Cleanup (for small, contained spills by trained personnel only):
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material suitable for the solvent used.
-
Work from the outside of the spill inwards.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area (see Section 6).
-
5.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Decontamination and Disposal Plan
6.1. Decontamination: A specific decontamination solution for this compound has not been established. A common practice for decontaminating surfaces after handling potent compounds is a three-step process:
-
Deactivation (if applicable and validated): Use a solution known to degrade the compound. In the absence of specific data for this compound, this step may not be feasible.
-
Decontamination: Wash the surface with a solution such as 1% sodium dodecyl sulfate (B86663) (SDS) in water, followed by a rinse with 70% ethanol.
-
Cleaning: Wash the surface with a standard laboratory detergent and rinse with water.
All disposable materials used for decontamination should be disposed of as hazardous waste.
6.2. Waste Disposal: All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (gloves, gowns, weigh papers, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Sharps: Dispose of all contaminated sharps in a dedicated, puncture-proof sharps container labeled for hazardous chemical waste.
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Protocols Cited
As no specific experimental protocols for the safe handling of this compound were found in the literature, the procedures outlined above are based on established best practices for handling potent and hazardous chemicals in a laboratory setting. These guidelines are derived from general chemical safety protocols and procedures for handling hazardous drugs.
Visualizations
Caption: Standard workflow for safely handling this compound.
Caption: Emergency response workflow for a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
